Thalidomide-propargyl
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQTNDSZFYNTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thalidomide-Propargyl: A Technical Guide to a Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-propargyl is a synthetic derivative of thalidomide (B1683933), a molecule with a complex history that has been repurposed as a powerful tool in modern drug discovery. This technical guide provides an in-depth overview of this compound, focusing on its role as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins, offering a novel therapeutic modality for a wide range of diseases, including cancer.[1]
The thalidomide moiety of this compound functions as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] The propargyl group, an alkyne functional handle, enables the straightforward attachment of a linker and a target-binding ligand through a highly efficient and versatile "click chemistry" reaction, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This modular nature makes this compound and its derivatives invaluable tools for the rapid synthesis and optimization of PROTACs for research and therapeutic development.
Core Concepts and Mechanism of Action
The therapeutic action of PROTACs synthesized using this compound is predicated on inducing the proximity of a target protein to the CRBN E3 ligase. This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
The general mechanism is as follows:
-
Ternary Complex Formation: The PROTAC molecule, composed of the thalidomide-based CRBN ligand, a linker, and a target-specific ligand (warhead), simultaneously binds to both the CRBN E3 ligase and the protein of interest (POI), forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4^CRBN^ complex. This facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein turnover. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
This process of "hijacking" the cell's natural protein disposal machinery allows for the targeted elimination of disease-causing proteins, a distinct advantage over traditional inhibitors that only block a protein's function.
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize representative data for PROTACs constructed using thalidomide or its derivatives with alkyne-containing linkers, targeting the therapeutically relevant proteins BRD4 and BTK.
Table 1: Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | Not Specified | BRD4 | RS4;11 | 0.1-0.3 | >90 | [3] |
| dBET1 | Thalidomide | PEG | BRD4 | Jurkat | <1 | >95 | [4] |
| Representative Thalidomide-PEG-BRD4 PROTAC | Thalidomide | PEG | HeLa | 15 | >95 | [5] |
Table 2: Degradation Efficacy of BTK-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PTD10 | Pomalidomide | PEG | BTK | Ramos | 0.5 | >95 | [6] |
| BTK PROTAC (unspecified) | Thalidomide | Alkyl | BTK | Ramos | 1-40 | Not Specified | [7] |
Note: The specific structures of the linkers and warheads can significantly influence the DC50 and Dmax values. The data presented here are for illustrative purposes to demonstrate the typical potency of thalidomide-based PROTACs.
Experimental Protocols
Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione
This protocol describes a representative synthesis of a this compound derivative.
Materials:
-
3-Hydroxyphthalic anhydride (B1165640)
-
3-Aminopiperidine-2,6-dione (B110489) hydrochloride
-
Propargyl bromide
-
Potassium carbonate (K2CO3)
-
Sodium acetate (B1210297) (NaOAc)
-
Glacial acetic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
Procedure:
Step 1: Synthesis of 4-hydroxythalidomide
-
To a solution of 3-hydroxyphthalic anhydride in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride and sodium acetate.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-hydroxythalidomide.
Step 2: Synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione
-
Dissolve 4-hydroxythalidomide in DMF.
-
Add potassium carbonate to the solution and stir at room temperature for 30 minutes.
-
Add propargyl bromide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells treated with a this compound-based PROTAC.[8][9][10][11]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution in DMSO
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Denature the samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This protocol provides an overview of using Tandem Mass Tag (TMT) labeling for quantitative proteomics to assess the selectivity of a PROTAC across the entire proteome.[12][13][14]
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
Dithiothreitol (DTT) and iodoacetamide (B48618) (IAA)
-
Trypsin
-
TMT labeling reagents
-
Hydroxylamine
-
High-pH reversed-phase fractionation system
-
LC-MS/MS instrument (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation:
-
Culture and treat cells with the PROTAC at a concentration that achieves maximal target degradation and a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with IAA.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling:
-
Label the peptide samples from different treatment conditions with the respective TMT isobaric tags according to the manufacturer's protocol.
-
Quench the labeling reaction with hydroxylamine.
-
Combine the labeled peptide samples.
-
-
Fractionation:
-
Fractionate the combined labeled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will identify and quantify the TMT reporter ions for each peptide.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software.
-
Identify the proteins and quantify their relative abundance across the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment, thus determining on-target and off-target degradation events.
-
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Hijacking of the CRL4^CRBN^ E3 Ligase Complex
Caption: PROTAC-mediated hijacking of the CRL4^CRBN^ E3 ligase complex.
Experimental Workflow: Evaluation of a this compound-Based PROTAC
Caption: Experimental workflow for PROTAC evaluation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione | 2098487-39-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. bio-rad.com [bio-rad.com]
- 12. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis [jove.com]
- 13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Thalidomide-Propargyl: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins previously deemed "undruggable." This is achieved by co-opting the cell's intrinsic ubiquitin-proteasome system. A key component in many successful PROTACs is the E3 ligase ligand, which serves to recruit the cellular degradation machinery. Thalidomide (B1683933) and its derivatives have become cornerstones in this field, acting as potent ligands for the Cereblon (CRBN) E3 ubiquitin ligase.
This technical guide provides an in-depth exploration of Thalidomide-propargyl, a versatile chemical tool for the synthesis of CRBN-recruiting PROTACs. Its propargyl group facilitates efficient and modular assembly of PROTAC libraries through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." We will delve into the quantitative aspects of thalidomide-based PROTACs, detailed experimental protocols for their synthesis and evaluation, and the underlying biological pathways.
The Role of this compound in PROTACs
This compound is a derivative of thalidomide functionalized with a terminal alkyne group. This modification allows for its straightforward conjugation to a target protein ligand via a linker, a critical step in PROTAC synthesis.[1] By recruiting the CRL4-CRBN E3 ubiquitin ligase complex, thalidomide-based PROTACs bring the degradation machinery into close proximity with the protein of interest, leading to its ubiquitination and subsequent destruction by the proteasome. The use of thalidomide derivatives is advantageous due to their well-established binding to CRBN and favorable drug-like properties.
Quantitative Data on Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the E3 ligase and the target protein, its ability to induce degradation of the target protein (measured by DC50 and Dmax), and its pharmacokinetic profile. While specific data for PROTACs synthesized using this compound can vary depending on the target ligand and linker, the following tables provide representative data for thalidomide and thalidomide-based PROTACs to serve as a benchmark.
Table 1: Binding Affinity of Thalidomide and its Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [] |
| Lenalidomide | ~178 nM | Not Specified | [] |
| Pomalidomide | ~157 nM | Not Specified | [] |
Note: The binding affinity can be influenced by the specific enantiomer and experimental conditions.
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 Degrader (ZB-S-29) | SHP2 | Not Specified | 6.02 | Not Specified | [3] |
| BETd-260 | BRD4 | RS4;11 | 0.03 | >95 | [4] |
| ARV-771 | BRD4 | LNCaP | 1 | >90 | [5] |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 3: Representative Pharmacokinetic Parameters of a Thalidomide-Based PROTAC (ARV-110)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) |
| Rat | IV | 1 | 436 | 0.08 | 3.6 | 634 |
| Rat | PO | 10 | 196 | 4 | 4.4 | 2470 |
Data adapted from preclinical studies. Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, t1/2: Half-life, AUC: Area under the curve.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental workflows is crucial for a comprehensive understanding of PROTAC development. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for thalidomide-based PROTACs and a typical experimental workflow.
CRBN-Mediated Ubiquitination Pathway
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Development
Caption: General experimental workflow for PROTAC development.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs. The following sections provide methodologies for key experiments.
Protocol 1: PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized linker attached to a protein of interest (POI) ligand.
Materials:
-
This compound
-
POI ligand-linker-azide
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., DMSO/water or THF/water mixture)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the POI ligand-linker-azide in DMSO.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve this compound (1.0 equivalent) and the POI ligand-linker-azide (1.1 equivalents) in the chosen solvent system (e.g., 1:1 DMSO/water).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
-
Addition of Catalytic System:
-
In a separate vial, premix CuSO4 (0.1 equivalents) and the copper ligand (0.5 equivalents).
-
Add the catalyst premix to the reaction mixture.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (2.0 equivalents) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-4 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized PROTAC using NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein levels in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency on the day of harvest. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the corresponding loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of the target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., IP-lysis buffer)
-
Antibody specific to the target protein for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC50) and a vehicle control.
-
In a parallel set of experiments, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the Western blot protocol, using an appropriate IP-lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against the target protein overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Add protein A/G beads to the lysates and incubate for an additional 2-4 hours to capture the immune complexes.
-
Wash the beads several times with cold lysis buffer to remove non-specific binding proteins.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 2.
-
-
Detection:
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear or ladder.
-
An increase in the ubiquitinated protein signal in the presence of the PROTAC (and especially with proteasome inhibitor co-treatment) confirms the mechanism of action.
-
Conclusion
This compound is a powerful and versatile building block in the development of PROTACs that recruit the CRBN E3 ligase. Its alkyne functionality allows for the efficient and modular synthesis of PROTAC libraries using click chemistry, accelerating the drug discovery process. The protocols and data presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation. By understanding the underlying biology, employing robust experimental methodologies, and carefully analyzing the quantitative data, scientists can effectively leverage this compound to develop novel and potent therapeutics for a wide range of diseases.
References
Thalidomide-Propargyl: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-propargyl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in inducing targeted protein degradation, and detailed experimental methodologies for its application.
Core Data Presentation
This compound is a synthetic chemical compound that incorporates the thalidomide (B1683933) scaffold, which is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase. The propargyl group provides a reactive alkyne handle for facile conjugation to other molecules, typically a ligand for a protein of interest, via "click chemistry".
| Property | Value | Source(s) |
| CAS Number | 2098487-39-7 | [1] |
| Molecular Formula | C₁₆H₁₂N₂O₅ | [2] |
| Molecular Weight | 312.28 g/mol | [1] |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione | [1] |
| Synonyms | This compound, Alkyne-functionalized Thalidomide | [1] |
Mechanism of Action: Targeted Protein Degradation
This compound serves as the E3 ligase-recruiting moiety in a PROTAC. The fundamental mechanism of action for a PROTAC utilizing this building block involves hijacking the cell's natural ubiquitin-proteasome system to selectively degrade a target protein.
The process is initiated by the bifunctional nature of the PROTAC, which simultaneously binds to the target protein (via a specific ligand) and to an E3 ubiquitin ligase (via the thalidomide component). This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the proteasome.
Signaling Pathway of PROTAC-mediated Degradation
Caption: Signaling pathway of targeted protein degradation by a this compound-based PROTAC.
Experimental Protocols
The following sections provide representative protocols for the synthesis and application of this compound in targeted protein degradation studies.
Protocol 1: Representative Synthesis of a this compound Derivative
This protocol is adapted from general procedures for the synthesis of similar thalidomide derivatives.
Materials:
-
4-Hydroxythalidomide
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a solid.
Protocol 2: PROTAC Synthesis via Click Chemistry
This protocol describes the conjugation of this compound to an azide-containing ligand for a protein of interest.
Materials:
-
This compound
-
Azide-functionalized ligand for the protein of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO) and water
Procedure:
-
Prepare stock solutions of this compound, the azide-functionalized ligand, CuSO₄, sodium ascorbate, and THPTA in a suitable solvent (e.g., DMSO or water).
-
In a microcentrifuge tube, combine this compound (1 equivalent) and the azide-functionalized ligand (1 equivalent).
-
Add the THPTA solution, followed by the CuSO₄ solution, and vortex briefly.
-
Initiate the reaction by adding the sodium ascorbate solution and vortex thoroughly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
-
Purify the resulting PROTAC by reverse-phase HPLC.
Protocol 3: Western Blot Analysis of PROTAC-mediated Protein Degradation
This protocol outlines the procedure to assess the degradation of a target protein in cells treated with a this compound-based PROTAC.[3]
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and the loading control overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.[3]
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).
-
Experimental Workflow for PROTAC Development and Evaluation
Caption: General experimental workflow for the development and evaluation of a this compound-based PROTAC.
References
E3 Ligase Recruitment by Immunomodulatory Drugs (IMiDs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms underlying the recruitment of E3 ubiquitin ligases by immunomodulatory drugs (IMiDs). It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, experimental validation, and therapeutic implications of this pivotal class of compounds.
Introduction: The Rise of Molecular Glues
Immunomodulatory drugs (IMiDs), a class of therapeutics that includes thalidomide (B1683933) and its more potent derivatives lenalidomide (B1683929) and pomalidomide, have revolutionized the treatment of certain hematological malignancies, most notably multiple myeloma.[1][2] Initially developed for other indications, their profound anti-cancer and immunomodulatory effects were later understood to stem from a novel mechanism of action: the hijacking of the Cullin-RING E3 ubiquitin ligase machinery.[1][3]
IMiDs function as "molecular glues," inducing proximity between the substrate receptor Cereblon (CRBN)—a component of the CRL4^CRBN^ E3 ubiquitin ligase complex—and specific target proteins that are not its natural substrates.[4][5] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these "neosubstrates," resulting in the drugs' therapeutic effects.[1][3] This guide delves into the intricate details of this process, from the fundamental protein interactions to the experimental methodologies used to elucidate them.
The Core Machinery: CRL4^CRBN^ E3 Ubiquitin Ligase
The central player in the mechanism of IMiD action is the Cullin 4-RING E3 ubiquitin ligase complex, specifically the form containing Cereblon as the substrate receptor (CRL4^CRBN^). This multi-subunit complex is responsible for attaching ubiquitin chains to target proteins, marking them for degradation by the proteasome.
The key components of the CRL4^CRBN^ complex are:
-
Cullin 4A (CUL4A): A scaffold protein that forms the backbone of the complex.
-
Regulator of Cullins 1 (RBX1) or ROC1: A RING-finger protein that recruits the ubiquitin-conjugating enzyme (E2).
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4A scaffold.[6]
-
Cereblon (CRBN): The substrate receptor that directly binds to both the IMiD and the neosubstrate.[7]
In its basal state, the CRL4^CRBN^ complex has its own set of endogenous substrates. However, the binding of an IMiD to a specific pocket on CRBN creates a new, composite binding surface. This "neomorphic" surface has a high affinity for proteins that would not normally interact with CRBN, thereby redirecting the E3 ligase's activity.
The Molecular Glue Mechanism: IMiDs in Action
The binding of an IMiD to CRBN is the initiating event in the degradation of neosubstrates. The glutarimide (B196013) moiety of the IMiD inserts into a tri-tryptophan pocket within the thalidomide-binding domain (TBD) of CRBN.[8][9] This interaction induces a conformational change in CRBN, creating a novel interface that can accommodate and bind specific neosubstrates.
This ternary complex formation—CRBN, IMiD, and neosubstrate—is essential for the subsequent ubiquitination cascade. Once the neosubstrate is brought into proximity with the E3 ligase machinery, ubiquitin is transferred from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.
Figure 1: IMiD-Mediated Neosubstrate Degradation Pathway
Key Neosubstrates and Their Therapeutic Relevance
The spectrum of neosubstrates targeted by different IMiDs accounts for their diverse therapeutic effects. The most well-characterized neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are essential for the survival of multiple myeloma cells.[1][3] Their degradation is a primary driver of the anti-myeloma activity of lenalidomide and pomalidomide.[2]
-
Casein Kinase 1α (CK1α): The degradation of CK1α is specifically induced by lenalidomide and is crucial for its efficacy in myelodysplastic syndrome (MDS) with a 5q deletion.[10][11]
-
GSPT1: A translation termination factor, GSPT1 is a neosubstrate of the novel CRBN modulator CC-885 and has emerged as a therapeutic target in acute myeloid leukemia (AML).[12][13]
The selectivity of different IMiDs for these neosubstrates is a key area of ongoing research and has significant implications for the development of next-generation molecular glues with improved efficacy and reduced off-target effects.
Quantitative Data on IMiD-CRBN Interaction and Neosubstrate Degradation
The efficacy of an IMiD is determined by its binding affinity for CRBN and the efficiency with which it induces the degradation of its target neosubstrates. The following tables summarize key quantitative data for thalidomide and its principal analogs.
Table 1: Binding Affinities of IMiDs to Cereblon (CRBN)
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference(s) |
| Thalidomide | ~250 nM | Competitive Titration | [8] |
| Lenalidomide | ~178 nM | Competitive Titration | [8] |
| Lenalidomide | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [14] |
| Pomalidomide | ~157 nM | Competitive Titration | [8] |
Table 2: Degradation of Neosubstrates by IMiDs
| Compound | Neosubstrate | Cell Line | DC50 | Dmax | Reference(s) |
| Lenalidomide | IKZF1 | RPMI 8226 | N/A (<50% Dmax) | 42.47% | [15] |
| Lenalidomide | IKZF3 | RPMI 8226 | 0.17 µM | 66.77% | [15] |
| Pomalidomide | IKZF1 | RPMI 8226 | 2.32 µM | 56.97% | [15] |
| Pomalidomide | IKZF3 | RPMI 8226 | 0.07 µM | 88.42% | [15] |
| CC-885 | GSPT1 | AML cell lines | - | - | [12][16] |
| Avadomide (CC-122) | IKZF1 | - | 0.347 µM | 80.4% | [17] |
| Avadomide (CC-122) | IKZF3 | - | 0.248 µM | 83.1% | [17] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.
Experimental Protocols for Studying IMiD-Mediated Degradation
The elucidation of the IMiD mechanism of action has been made possible by a range of sophisticated experimental techniques. Below are detailed methodologies for key assays used to characterize IMiD-induced protein degradation.
Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation
This protocol is designed to verify the IMiD-dependent interaction between CRBN and a neosubstrate.
Figure 2: Co-Immunoprecipitation Workflow
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., multiple myeloma cell line MM1.S) to an appropriate density. Treat cells with the IMiD of interest or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the bait protein (e.g., anti-CRBN antibody) pre-coupled to protein A/G magnetic beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the bait protein (CRBN) and the putative interacting neosubstrate (e.g., IKZF1). An increased signal for the neosubstrate in the IMiD-treated sample compared to the control indicates an IMiD-dependent interaction.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the CRL4^CRBN^ complex to ubiquitinate a neosubstrate in the presence of an IMiD.[18][19]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT, 5 mM ATP):
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D3, UBE2G1)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant neosubstrate
-
Ubiquitin
-
IMiD or vehicle control
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific for the neosubstrate. A ladder of higher molecular weight bands in the IMiD-treated lane indicates polyubiquitination.
Mass Spectrometry-Based Proteomics for Neosubstrate Discovery
This powerful technique allows for the unbiased, global identification of proteins that are degraded upon IMiD treatment.
Figure 3: Proteomics Workflow for Neosubstrate Discovery
Methodology:
-
Cell Culture and Treatment: Grow cells in culture and treat with the IMiD of interest or a vehicle control. For quantitative proteomics, stable isotope labeling with amino acids in cell culture (SILAC) can be employed.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteins, and digest them into peptides using an enzyme such as trypsin.
-
Peptide Fractionation and LC-MS/MS Analysis: Fractionate the peptide mixture and analyze it by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the peptides. Compare the protein abundance between the IMiD-treated and control samples to identify proteins that are significantly downregulated.
CRISPR-Cas9 Screening for Resistance Mechanisms
Genome-wide CRISPR-Cas9 screens are a powerful tool for identifying genes whose loss confers resistance to IMiDs, thereby revealing key components of the degradation pathway.[6][7]
Methodology:
-
Library Transduction: Transduce a population of IMiD-sensitive cells (e.g., MM1.S) with a genome-wide CRISPR-Cas9 knockout library.
-
Drug Selection: Treat the transduced cells with a lethal dose of an IMiD.
-
Identification of Resistant Clones: Collect the surviving cells, which are enriched for mutations that confer resistance.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the resistant population and sequence the sgRNA-encoding regions to identify the genes that were knocked out. Genes encoding components of the CRL4^CRBN^ complex are expected to be highly enriched.
Future Directions and Therapeutic Implications
The discovery of the molecular glue mechanism of IMiDs has opened up a new frontier in drug development. The ability to co-opt the cellular protein degradation machinery to eliminate disease-causing proteins offers a powerful strategy to target proteins that were previously considered "undruggable."
Future research in this area is focused on:
-
Developing novel molecular glues: Synthesizing new compounds with improved selectivity for specific neosubstrates to enhance therapeutic efficacy and minimize off-target effects.
-
Expanding the scope of degradable proteins: Identifying new E3 ligases and molecular glues that can target a wider range of disease-relevant proteins.
-
Understanding and overcoming resistance: Investigating the mechanisms by which cancer cells develop resistance to IMiDs and developing strategies to circumvent this resistance.
The continued exploration of E3 ligase recruitment by small molecules holds immense promise for the development of a new generation of targeted therapies for a wide range of diseases.
References
- 1. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole genome CRISPR screening identifies TOP2B as a potential target for IMiD sensitization in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A genome-scale CRISPR-Cas9 screening in myeloma cells identifies regulators of immunomodulatory drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CC-885|CAS 1010100-07-8|DC Chemicals [dcchemicals.com]
- 13. probechem.com [probechem.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.bio-techne.com [resources.bio-techne.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Core Tenets of Thalidomide-Propargyl: A Technical Guide for Advanced Degrader Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation has ushered in a new epoch of therapeutic intervention, enabling the selective elimination of disease-causing proteins. At the heart of this revolution lies the strategic design of Proteolysis Targeting Chimeras (PROTACs), and within their architecture, the choice of E3 ligase ligand is paramount. This technical guide provides an in-depth exploration of Thalidomide-propargyl, a key building block for the synthesis of Cereblon (CRBN)-recruiting PROTACs.[1]
Thalidomide (B1683933) and its analogs function as "molecular glues," redirecting the substrate specificity of the CRBN E3 ubiquitin ligase to induce the degradation of neo-substrates.[2][3][4][5] In the context of PROTACs, a thalidomide derivative serves as the anchor to the CRBN E3 ligase complex.[6][7] The propargyl group provides a versatile chemical handle for the facile conjugation of a target protein-binding ligand via "click chemistry," a highly efficient and bio-orthogonal reaction.[1][8][9] This modular approach has streamlined the development of potent and selective protein degraders.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental principle of a this compound based PROTAC is to induce proximity between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase complex. This is achieved through the heterobifunctional nature of the PROTAC molecule. One terminus binds to the POI, while the thalidomide moiety binds to CRBN.[6][10] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[6][11] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[5][11]
Quantitative Data on Thalidomide-Based Degraders
The efficacy of a PROTAC is primarily defined by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable.[12][13] The following tables summarize the degradation efficiency of various thalidomide-based PROTACs targeting different proteins.
Table 1: Degradation Efficiency of Selected Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | BRD4 | MM.1S | < 1 | > 90 | [12] |
| PTD10 | BTK | MOLM-14 | 0.5 | > 90 | [12] |
| ZB-S-29 | SHP2 | - | 6.02 | - | [12] |
| NC-1 | BTK | Mino | 2.2 | 97 | [14] |
Note: The specific linker and target-binding ligand for each PROTAC contribute significantly to its activity. This data is illustrative of the potential of thalidomide-based degraders.
Experimental Protocols
The characterization of this compound based PROTACs involves a series of standardized experimental procedures to confirm target engagement, degradation, and cellular effects.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This is the most common method to quantify the degradation of the target protein in a cellular context.[2][12][15][16]
1. Cell Culture and Treatment:
-
Plate the desired cell line at an appropriate density in 6-well plates and allow them to adhere overnight.[12][17]
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[12][17]
2. Cell Lysis:
-
Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[12][17]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][17]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[18]
3. Protein Quantification:
4. SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for each sample and separate the proteins by size using SDS-PAGE.[15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).[16]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[15][17]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[15][18]
5. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17][18]
-
Quantify the band intensities using image analysis software.[17]
-
Normalize the target protein band intensity to the loading control.[17]
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[12][17]
Protocol 2: Ternary Complex Formation Assay
Confirming the formation of the POI-PROTAC-CRBN ternary complex is crucial to validate the mechanism of action. Assays like co-immunoprecipitation (Co-IP) or biophysical methods such as AlphaLISA can be employed.[19][20]
Co-Immunoprecipitation (Co-IP):
-
Prepare cell lysates in a non-denaturing buffer to preserve protein-protein interactions.[17]
-
Incubate the lysate with an antibody against the target protein or a tag.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blot for the presence of the POI, CRBN, and other components of the E3 ligase complex.[17]
Protocol 3: Quantitative Proteomics for Selectivity Profiling
To assess the selectivity of the degrader and identify potential off-target effects, a global quantitative proteomics approach is the gold standard.[21][22]
1. Sample Preparation:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells and digest the proteins into peptides.[17]
2. Tandem Mass Tag (TMT) Labeling:
-
Label the peptides from different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.[17]
3. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry.
4. Data Analysis:
-
Use specialized software to identify and quantify thousands of proteins across all samples.
-
Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.[16]
Synthesis and Conjugation
The synthesis of a this compound based PROTAC typically involves the conjugation of a POI-binding ligand containing an azide (B81097) group to the terminal alkyne of this compound via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[8][9] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the assembly of complex molecules.
References
- 1. Thalidomide, propargyl | CAS 2098487-39-7 | Degrader Building Block | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellgs.com [cellgs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
The Phoenix Molecule: A Technical Guide to the History and Evolution of Thalidomide Analogs
Abstract
Thalidomide (B1683933), a drug with a dual legacy of tragedy and therapeutic triumph, has undergone a remarkable journey from a notorious teratogen to a cornerstone of treatment for hematological malignancies. This technical guide provides an in-depth exploration of the history and evolution of thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931), for researchers, scientists, and drug development professionals. We delve into the pivotal discovery of Cereblon (CRBN) as the primary molecular target, elucidating the mechanism of action as "molecular glues" that modulate the CRL4^CRBN^ E3 ubiquitin ligase complex. This guide presents comparative quantitative data, details key experimental protocols for assessing compound activity, and provides visualizations of the core signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Introduction: A Dual Legacy
First synthesized in West Germany in the mid-1950s, thalidomide was initially marketed as a non-addictive sedative and an effective antiemetic for morning sickness in pregnant women.[1][2][3] By 1961, the drug was withdrawn from the market after it was found to be a potent human teratogen, causing severe birth defects in thousands of children worldwide.[3][4] For decades, thalidomide was a symbol of pharmaceutical disaster.
However, the story of thalidomide was far from over. In 1965, it was serendipitously found to be effective in treating erythema nodosum leprosum (ENL), an inflammatory complication of leprosy.[5][6] This discovery sparked renewed interest, leading to investigations of its immunomodulatory and anti-inflammatory properties.[2][7] A pivotal moment came in the 1990s with the discovery of its anti-angiogenic effects, which provided a rationale for its use in cancer therapy.[3][7] Subsequent clinical trials demonstrated significant activity against multiple myeloma (MM), leading to its FDA approval for this indication in 2006.[2][7]
This renaissance catalyzed the development of analogs with improved potency and refined safety profiles.[5][8] Lenalidomide (Revlimid®) and Pomalidomide (Pomalyst®) emerged as structural derivatives with enhanced anti-myeloma and immunomodulatory activities, becoming indispensable tools in the management of MM and other hematologic cancers.[1][6][9][10]
The Core Mechanism: Cereblon and Neo-Substrate Degradation
For many years, the precise mechanism of action of thalidomide remained elusive. The breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary direct target of thalidomide.[9][11][12] CRBN functions as a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[9][11]
Thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs), function as "molecular glues."[9] They bind to a specific pocket in CRBN, allosterically modifying the substrate-binding surface of the E3 ligase complex.[9][13][14] This drug-induced conformation enables the recruitment and binding of proteins that are not normally substrates of CRL4^CRBN^, termed "neo-substrates."[9][11]
Once a neo-substrate is brought into proximity, the E3 ligase complex facilitates its polyubiquitination, tagging it for degradation by the 26S proteasome.[9][15]
Key Neo-Substrates and Therapeutic Effects
-
Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma cells, the key therapeutic neo-substrates are the lymphoid transcription factors Ikaros and Aiolos.[9][16][17] Their degradation leads to the downregulation of critical myeloma survival factors, including interferon regulatory factor 4 (IRF4) and MYC, resulting in potent anti-proliferative effects.[9][18]
-
SALL4: The degradation of the transcription factor SALL4 has been identified as the primary mechanism behind thalidomide's teratogenicity.[19] Disruption of SALL4 interferes with fetal development, leading to the characteristic limb and organ defects.[19]
The discovery of this mechanism transformed the understanding of IMiDs from pleiotropic agents to highly specific modulators of protein degradation, paving the way for the rational design of new therapies, including Proteolysis Targeting Chimeras (PROTACs).[11][15]
Quantitative Data: A Comparative Overview
The evolution from thalidomide to lenalidomide and pomalidomide was driven by chemical modifications that enhanced binding affinity to CRBN and improved therapeutic efficacy.[9] Pomalidomide generally exhibits the strongest binding, followed by lenalidomide, and then thalidomide.[6][20][21]
| Compound | Binding Affinity (Kd or Ki) to CRBN | Key Characteristics | Primary Neo-Substrates (MM) |
| Thalidomide | ~250 nM[20] | Parent compound. Sedative and teratogenic effects are prominent. | IKZF1, IKZF3 |
| Lenalidomide | ~178 nM[20] | More potent anti-myeloma and immunomodulatory activity than thalidomide.[6] | IKZF1, IKZF3[17] |
| Pomalidomide | ~157 nM[20] | Most potent of the three in anti-myeloma assays.[6] Effective in lenalidomide-refractory patients. | IKZF1, IKZF3[9] |
Note: Binding affinity values can vary between different assay methods and experimental conditions. The values presented are for comparative purposes.
Key Experimental Protocols
The discovery and characterization of thalidomide analogs rely on a suite of biophysical and cell-based assays. Below are detailed methodologies for key experiments.
Protocol: Competitive CRBN Binding Assay (Fluorescence Polarization)
This protocol outlines a method to determine the binding affinity of a test compound to CRBN by measuring its ability to displace a fluorescently labeled thalidomide tracer.
-
Principle: A fluorescently-labeled thalidomide molecule, when bound to the much larger CRBN protein, tumbles slowly in solution and emits highly polarized light. When a test compound competes for the binding site and displaces the tracer, the free tracer tumbles rapidly, resulting in a decrease in fluorescence polarization (FP).
-
Materials:
-
Recombinant human CRBN protein
-
Fluorescently-labeled thalidomide (e.g., Cy5-Thalidomide)[22]
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
Test compounds (serially diluted)
-
Positive control (e.g., unlabeled pomalidomide)[22]
-
Black, low-binding 96- or 384-well microplates[22]
-
Microplate reader capable of FP measurements
-
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Prepare a working solution of CRBN protein and fluorescent tracer in assay buffer.
-
Assay Setup: To each well of the microplate, add the test compound or control.
-
Reaction Initiation: Add the pre-mixed CRBN and fluorescent tracer solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light, to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the FP signal against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of compound that displaces 50% of the tracer). The IC₅₀ can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[20]
-
Protocol: Neo-Substrate Degradation Assay (Western Blot)
This protocol determines the ability of a compound to induce the degradation of a target protein like IKZF1 or IKZF3 in cultured cells.
-
Principle: Cells are treated with the test compound, and the total cellular protein is extracted. Western blotting uses specific antibodies to detect the levels of the target protein, allowing for a quantitative comparison between treated and untreated cells.
-
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western blot transfer system (membranes, buffers)
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-IKZF1, anti-IKZF3, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
-
-
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere or stabilize. Treat the cells with various concentrations of the test compound for a specified time course (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and lyse them using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific for the target protein (e.g., IKZF1).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).[23] Normalize the target protein band intensity to the loading control (e.g., β-actin). Calculate the half-maximal degradation concentration (DC₅₀), the compound concentration that causes 50% degradation of the target protein.[23]
-
Conclusion and Future Directions
The history of thalidomide is a powerful lesson in pharmacology, demonstrating how a deep mechanistic understanding can transform a public health catastrophe into a life-saving therapeutic platform. The identification of CRBN as the target of IMiDs has not only explained their therapeutic and teratogenic effects but has also launched a new era of drug discovery centered on targeted protein degradation.[9][12][24] The principles learned from the evolution of thalidomide analogs are now being applied to develop novel molecular glues and PROTACs for a wide range of diseases, aiming to drug previously "undruggable" targets. The journey of this phoenix molecule continues to shape the future of medicine.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Thalidomide | Medical Compound, Teratogen & History | Britannica [britannica.com]
- 4. tandfonline.com [tandfonline.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thalidomide and its analogues in the treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 10. eocco.com [eocco.com]
- 11. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. benchchem.com [benchchem.com]
- 16. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. beyondspringpharma.com [beyondspringpharma.com]
- 18. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. After 60 years, scientists uncover how thalidomide produced birth defects [dana-farber.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. deepdyve.com [deepdyve.com]
A Technical Guide to Thalidomide-Propargyl: A Versatile Chemical Biology Tool
For Researchers, Scientists, and Drug Development Professionals
Thalidomide-propargyl is a powerful bifunctional molecule that has become an indispensable tool in the field of chemical biology, particularly in the development of targeted protein degradation technologies. This technical guide provides an in-depth overview of its core mechanism, applications, and the experimental protocols necessary for its effective use. By combining the Cereblon (CRBN)-recruiting capabilities of the thalidomide (B1683933) scaffold with the versatile reactivity of a terminal alkyne, this compound serves as a cornerstone for building Proteolysis Targeting Chimeras (PROTACs) and as a probe for identifying novel protein interactions.
Part 1: Core Mechanism of Action
Thalidomide and its derivatives exert their biological effects by binding to Cereblon (CRBN).[1][2] CRBN is the substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][3] The binding of a thalidomide-based ligand remodels the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this E3 ligase, known as "neosubstrates".[1][4] Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase complex, marking it for destruction by the 26S proteasome.[5]
This compound retains this fundamental CRBN-binding activity. The propargyl group is attached at a position on the phthalimide (B116566) ring that is known not to significantly interfere with CRBN binding, thus preserving its primary function as an E3 ligase recruiter.
Part 2: Applications in Chemical Biology
The dual nature of this compound makes it a versatile reagent for two primary applications: the synthesis of PROTACs and the exploration of the proteome through chemical probing.
PROTAC Synthesis via Click Chemistry
PROTACs are heterobifunctional molecules that induce proximity between an E3 ligase and a target protein, leading to the target's degradation. This compound is an ideal building block for constructing CRBN-recruiting PROTACs. Its terminal alkyne handle allows for facile conjugation to a linker containing a complementary azide (B81097) group using the highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[6][7][8]
Chemical Proteomics and Target Identification
The propargyl handle also enables the use of this compound as a chemical probe. After treating cells or cell lysates with the molecule, the alkyne can be "clicked" to a reporter tag, such as biotin-azide or a fluorophore-azide. The biotinylated proteins can then be enriched using streptavidin beads and identified by mass spectrometry, revealing the cellular interaction landscape of the thalidomide scaffold.
Part 3: Quantitative Data
The efficacy of a thalidomide-based PROTAC is dependent on its ability to bind CRBN and form a stable ternary complex with the target protein. The tables below summarize key quantitative parameters for thalidomide analogs and representative PROTACs.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon (CRBN)
| Compound | Dissociation Constant (Kd) | Notes |
|---|---|---|
| Thalidomide | ~250 nM | (S)-enantiomer binds ~10-fold more strongly than the (R)-enantiomer.[9][10] |
| Lenalidomide | ~178 nM | Binds more strongly than thalidomide.[9] |
| Pomalidomide | ~157 nM | Exhibits higher binding affinity than thalidomide, often leading to more potent PROTACs.[9][11] |
Note: The propargyl modification on thalidomide is positioned to avoid disrupting the critical interactions within the CRBN binding pocket.
Table 2: Representative Degradation Efficacy of CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
|---|---|---|---|---|
| Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 |
| ARV-825 (Pomalidomide-based) | BRD4 | Burkitt's Lymphoma | <1 | >98 |
| NC-1 (Ibrutinib-Thalidomide) | BTK | Mino | 2.2 | 97 |
DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation observed. Data is representative and compiled from multiple sources.[12][13][14]
Part 4: Key Experimental Protocols
Protocol 1: General Synthesis of Thalidomide
This protocol outlines a common method for synthesizing the core thalidomide scaffold, which is the precursor to this compound.
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-glutamine (1.0 eq.) and phthalic anhydride (B1165640) (1.0 eq.) in a suitable solvent such as toluene (B28343) or pyridine.[15][16]
-
Dehydration and Cyclization: Add triethylamine (B128534) (1.0 eq.) and acetic anhydride (3.0 eq.) to the suspension.[15]
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6-9 hours. The mixture will typically darken as the reaction progresses.[15]
-
Workup: Cool the reaction to room temperature, then chill in an ice bath to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with a saturated sodium bicarbonate solution and diethyl ether to yield thalidomide.[15]
Note: The propargyl group is typically installed via N-alkylation of the phthalimide nitrogen using propargyl bromide before the final cyclization step or by modifying a pre-formed thalidomide scaffold.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol is for labeling proteins from a cell lysate that has been treated with this compound.
-
Prepare Reagents:
-
Protein Lysate: Treat cells with this compound, lyse, and quantify protein concentration.
-
Click-Mix Stock: Prepare a fresh stock solution containing:
-
Copper (II) Sulfate (CuSO₄): Final concentration 1 mM.
-
Ligand (e.g., THPTA or TBTA): Final concentration 5 mM.[17]
-
Azide-Biotin Reporter: Final concentration 100 µM.
-
-
Reducing Agent: Sodium Ascorbate (B8700270): Final concentration 5 mM (prepare fresh).[17]
-
-
Reaction:
-
To 50 µL of protein lysate (1-5 mg/mL), add the Click-Mix stock.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly.
-
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature.
-
Downstream Analysis: The biotinylated proteins are now ready for enrichment via streptavidin affinity purification, followed by SDS-PAGE or mass spectrometry.
Protocol 3: Assessing Protein Degradation by Quantitative Western Blot
This is a standard method to validate the degradation of a target protein.[13]
-
Cell Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with a serial dilution of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time (typically 18-24 hours).
-
Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of each protein lysate on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using image analysis software. Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin) to determine the percentage of protein remaining relative to the vehicle control.[13] Plot the results to determine DC₅₀ and Dₘₐₓ values.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of thalidomide elucidated | news.myScience / news / news from the lab 2014 [myscience.ch]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 17. broadpharm.com [broadpharm.com]
Methodological & Application
Application Notes and Protocols for Thalidomide-Propargyl Synthesis in Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of thalidomide-propargyl, a crucial chemical probe used in targeted protein degradation research, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a two-step process starting from commercially available reagents. The protocols provided are intended for use by trained laboratory personnel.
Introduction
Thalidomide (B1683933) and its derivatives have emerged as powerful tools in chemical biology and drug discovery. They function as molecular glues, recruiting the E3 ubiquitin ligase Cereblon (CRBN) to target proteins for ubiquitination and subsequent degradation by the proteasome. The introduction of a propargyl group to the thalidomide scaffold provides a versatile handle for "click chemistry," enabling the conjugation of thalidomide to various molecules of interest, such as ligands for target proteins, to create bifunctional degraders. This protocol details the synthesis of 2-(2,6-dioxopiperidin-3-yl)-4-(prop-2-yn-1-yloxy)isoindoline-1,3-dione, a commonly used this compound conjugate.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Synthesis of 4-Hydroxythalidomide: This intermediate is synthesized from 3-hydroxyphthalic acid and 3-aminoglutarimide hydrochloride.
-
Propargylation of 4-Hydroxythalidomide: The hydroxyl group of 4-hydroxythalidomide is then etherified using propargyl bromide in a Williamson ether synthesis to yield the final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Product | Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) |
| 1 | 4-Hydroxythalidomide | 3-Hydroxyphthalic acid, 3-Aminoglutarimide HCl | Acetic Anhydride (B1165640), Sodium Acetate (B1210297) | Acetic Acid | 4 h | Reflux | ~65 | >95 |
| 2 | This compound | 4-Hydroxythalidomide, Propargyl Bromide | Potassium Carbonate | DMF | 12 h | Room Temp. | ~85 | >98 |
Experimental Protocols
Step 1: Synthesis of 4-Hydroxythalidomide
Materials:
-
3-Hydroxyphthalic acid
-
3-Aminoglutarimide hydrochloride
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 3-hydroxyphthalic acid (1.0 eq), 3-aminoglutarimide hydrochloride (1.0 eq), and anhydrous sodium acetate (1.2 eq) in glacial acetic acid.
-
Add acetic anhydride (2.0 eq) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then with cold ethanol.
-
Dry the product under vacuum to obtain 4-hydroxythalidomide as a solid.
-
Characterize the product using ¹H NMR and Mass Spectrometry.
Step 2: Synthesis of this compound (Williamson Ether Synthesis)
Materials:
-
4-Hydroxythalidomide
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 4-hydroxythalidomide (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate (3.0 eq) to the solution.
-
Add propargyl bromide (1.5 eq) dropwise to the reaction mixture at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Cereblon-Mediated Protein Degradation Pathway
The following diagram illustrates the mechanism of action of thalidomide derivatives in inducing the degradation of target proteins through the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).
Caption: Cereblon-mediated protein degradation pathway.
Experimental Workflow for Proteomic Labeling
This diagram outlines a typical workflow for identifying the protein targets of a thalidomide-based probe using click chemistry and proteomic analysis.
Application Notes and Protocols for Thalidomide-Propargyl in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Thalidomide-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click chemistry" technique is instrumental in the synthesis of targeted therapeutics, particularly Proteolysis-Targeting Chimeras (PROTACs).
Introduction
Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] By incorporating a propargyl group, thalidomide is transformed into a versatile building block for CuAAC, enabling its conjugation to a wide array of azide-containing molecules. This approach is central to the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[3][4] A thalidomide-based PROTAC simultaneously binds to the target protein and CRBN, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5]
The CuAAC reaction offers a highly efficient and regioselective method for forming a stable triazole linkage between the this compound alkyne and an azide-functionalized molecule of interest.[6][7] This reaction is characterized by its mild conditions, high yields, and broad functional group tolerance, making it ideal for complex molecule synthesis.[6][7]
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[4][5] This binding event recruits the entire E3 ligase machinery. The other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.
References
- 1. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
Application Notes & Protocols: Step-by-Step Synthesis of PROTACs Using a Thalidomide-Propargyl Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a versatile thalidomide-propargyl building block. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] This is achieved by linking a ligand for the POI to a ligand for an E3 ubiquitin ligase.[] Thalidomide (B1683933) and its derivatives are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] The protocol herein details a modular synthetic approach where a thalidomide core, functionalized with a propargyl group (an alkyne), is coupled to an azide-modified POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[4] This strategy offers a robust and efficient route for the rapid synthesis of novel PROTACs for targeted protein degradation studies.
Introduction to Thalidomide-Based PROTAC Technology
PROTACs represent a paradigm shift in pharmacology, moving from protein inhibition to induced protein degradation.[5] A PROTAC molecule typically consists of three components: a warhead that binds the POI, an E3 ligase ligand, and a linker connecting them.[6] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[7]
Thalidomide functions as a potent molecular glue that binds to CRBN, a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[][7] This interaction alters CRBN's substrate specificity, making it a powerful tool for PROTAC development.[3] By incorporating a thalidomide derivative, a PROTAC can effectively hijack the CRL4-CRBN complex to degrade a desired target protein. The use of a this compound building block provides a "clickable" handle, allowing for modular and efficient assembly of the final PROTAC molecule.
Signaling Pathway of Thalidomide-Based PROTACs
The mechanism of action for a thalidomide-based PROTAC involves hijacking the CRL4-CRBN E3 ligase complex to induce targeted protein degradation. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with the E3 ligase, leading to ubiquitination and subsequent destruction by the proteasome.
Caption: Mechanism of action of a thalidomide-based PROTAC.
Experimental Workflow for PROTAC Synthesis
The synthesis is structured as a convergent process. First, the two key building blocks—the this compound E3 ligase ligand and an azide-functionalized POI ligand—are synthesized or procured. These are then coupled in the final step using a CuAAC reaction, followed by purification and characterization of the final PROTAC conjugate.
Caption: General workflow for PROTAC synthesis via click chemistry.
Experimental Protocols
Safety Precaution: Thalidomide and its derivatives are known teratogens.[8] Handle these compounds with extreme caution, using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[8] Consult Safety Data Sheets (SDS) for all reagents before use.[8]
Protocol 1: Synthesis of 4-(Propargyloxy)thalidomide (this compound Building Block)
This protocol describes the synthesis of a thalidomide E3 ligase ligand functionalized with a propargyl group via a Williamson ether synthesis from 4-hydroxythalidomide.[8]
Materials and Reagents:
-
4-Hydroxythalidomide
-
Propargyl bromide (80% solution in toluene)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add propargyl bromide (1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 65 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove residual DMF.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-(propargyloxy)thalidomide as a white solid.
Protocol 2: Synthesis of Azide-Functionalized POI Ligand
This is a general protocol for introducing an azide (B81097) handle onto a POI ligand containing a suitable leaving group (e.g., a tosylate or bromide), which is often attached via a short PEG linker to provide an exit vector. The example assumes a bromo-functionalized POI ligand.
Materials and Reagents:
-
POI-Linker-Br (Protein of Interest Ligand with a bromoalkyl linker)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the POI-Linker-Br (1.0 eq.) in anhydrous DMF.
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with DCM.
-
Wash the organic phase with deionized water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude POI-Linker-N₃ is often used in the next step without further purification if it is of sufficient purity. If necessary, purify by column chromatography.
Protocol 3: Final PROTAC Synthesis via CuAAC (Click) Reaction
This protocol couples the this compound and the POI-azide building blocks.
Materials and Reagents:
-
4-(Propargyloxy)thalidomide (from Protocol 1)
-
POI-Linker-N₃ (from Protocol 2)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Deionized water
-
Dimethyl sulfoxide (B87167) (DMSO) for purification
Procedure:
-
In a reaction vial, dissolve 4-(propargyloxy)thalidomide (1.1 eq.) and POI-Linker-N₃ (1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
In another vial, prepare a fresh 0.5 M aqueous solution of CuSO₄·5H₂O.
-
To the solution from step 1, add the sodium ascorbate solution (0.3 eq.) followed by the CuSO₄·5H₂O solution (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction should become heterogeneous as the product may precipitate.
-
Monitor the reaction by LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate or DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or silica gel chromatography to yield the final PROTAC.
Data Presentation
The following tables summarize representative data for the synthesis and characterization of a thalidomide-based PROTAC.
Table 1: Summary of Synthetic Steps and Representative Yields
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Propargylation | 4-OH-Thalidomide, Propargyl Bromide, K₂CO₃ | DMF | 65 | 16 | 70-85% |
| 2 | Azidation | POI-Linker-Br, NaN₃ | DMF | 60 | 8 | 85-95% |
| 3 | CuAAC Coupling | this compound, POI-Azide, CuSO₄, Na-Ascorbate | t-BuOH/H₂O | RT | 18 | 50-75% |
Table 2: Analytical Characterization Techniques for Final PROTAC [1]
| Technique | Purpose | Expected Outcome |
|---|---|---|
| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the correct [M+H]⁺ or [M+Na]⁺ ion. |
| ¹H NMR | Structural elucidation and confirmation | Peaks corresponding to all protons of the POI ligand, linker, and thalidomide moiety with correct integrations and splitting patterns. The triazole proton signal (typically ~7.5-8.0 ppm) is a key indicator of successful coupling. |
| ¹³C NMR | Structural confirmation of the carbon skeleton | Peaks corresponding to all unique carbons in the final PROTAC molecule. |
| HRMS | Exact mass determination | Measured mass should be within 5 ppm of the calculated exact mass for the molecular formula. |
| Prep-HPLC | Final purification | Isolation of the PROTAC with >95% purity for biological assays. |
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are representative, and optimization may be required for specific substrates and scales.
References
- 1. benchchem.com [benchchem.com]
- 3. PROTACs: An Emerging Therapeutic Modality in Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Thalidomide-Propargyl to a Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] This ternary complex formation (Target Protein - PROTAC - E3 Ligase) triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]
Thalidomide (B1683933) and its derivatives (immunomodulatory drugs or IMiDs) are widely used as E3 ligase ligands because they bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5][6][7] By conjugating a thalidomide derivative to a ligand for a POI, the resulting PROTAC can hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[6][8]
This document provides a detailed experimental protocol for conjugating Thalidomide-propargyl, which contains a terminal alkyne group, to an azide-modified protein ligand via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[3][9][10]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a thalidomide-based PROTAC involves hijacking the ubiquitin-proteasome system. The PROTAC first binds to the target protein and the CRBN E3 ligase, forming a ternary complex.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[11] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[2]
Caption: Cereblon-mediated protein degradation pathway initiated by a thalidomide-based PROTAC.
Experimental Workflow
The overall workflow for conjugating this compound to a protein ligand involves three main stages: the CuAAC reaction, purification of the conjugate, and characterization to confirm successful ligation.
Caption: General workflow for the conjugation, purification, and analysis of the final product.
Data Presentation
The efficiency of the CuAAC reaction is generally high but can be influenced by the specific protein ligand, buffer components, and reaction conditions.[12] The following table summarizes typical quantitative data expected from the conjugation protocol.
| Parameter | Typical Value | Method of Determination | Reference |
| Reaction Time | 5 min - 16 hours | TLC, LC-MS, or Gel Shift Assay | [6][13] |
| Reaction Yield | >80% (often quantitative) | Densitometry of SDS-PAGE, Mass Spectrometry | [10][12] |
| Conjugate Purity | >95% | HPLC, SDS-PAGE with Coomassie/Silver Staining | [6][14] |
| Confirmation | Expected Mass Shift | SDS-PAGE, ESI-MS, MALDI-TOF | [14] |
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| This compound | Various | Store at -20°C or -80°C as per supplier.[9] |
| Azide-modified protein ligand | N/A | Must be prepared in-house or custom-synthesized. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Prepare a fresh 10-20 mM stock solution in water.[15] |
| Sodium Ascorbate | Sigma-Aldrich | Prepare a fresh 100 mM stock solution in water.[15] |
| THPTA Ligand | Sigma-Aldrich | Tris(3-hydroxypropyltriazolylmethyl)amine. |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | For dissolving this compound if needed. |
| Desalting / Size-Exclusion Columns | GE Healthcare, Bio-Rad | e.g., PD-10, Zeba™ Spin Desalting Columns. |
| SDS-PAGE Gels and Buffers | Bio-Rad | For analysis of conjugation. |
| Mass Spectrometer | N/A | ESI-MS or MALDI-TOF for mass confirmation. |
| Western Blotting Reagents | Various | Primary and secondary antibodies. |
Protocol 1: CuAAC "Click Chemistry" Conjugation
This protocol describes the general procedure for conjugating this compound to an azide-functionalized protein ligand.[10][15] Optimization may be required depending on the specific properties of the protein ligand.
1. Preparation of Reactants: a. Dissolve the azide-modified protein ligand in PBS (pH 7.4) to a final concentration of 1-10 mg/mL (adjust based on protein solubility). b. Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. c. Prepare a premixed catalyst solution: Mix 6.3 µl of 20 mM CuSO₄ with 12.5 µl of 50 mM THPTA ligand per reaction.[15] This maintains a 1:5 copper-to-ligand ratio to protect the protein from oxidation.[15] d. Prepare a fresh 100 mM solution of sodium ascorbate in water.[15]
2. Reaction Setup: a. In a microcentrifuge tube, add the azide-modified protein ligand solution. b. Add the this compound stock solution to achieve a 5- to 20-fold molar excess over the protein ligand. Note: The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation. c. Add the premixed CuSO₄/THPTA solution. The final concentration of copper should be between 0.25 mM and 1 mM.[15] d. Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.[15] The ascorbate reduces Cu(II) to the active Cu(I) catalyst.
3. Incubation: a. Gently mix the reaction components by pipetting or brief vortexing. b. Incubate the reaction at room temperature for 1-4 hours. For less reactive substrates or lower concentrations, the reaction time can be extended up to 16 hours at 4°C. c. Monitor reaction progress by taking small aliquots and analyzing via SDS-PAGE. A successful conjugation will show a new band with a higher molecular weight than the starting protein ligand.
Protocol 2: Purification of the Protein-Thalidomide Conjugate
After the conjugation reaction, it is crucial to remove excess reagents (this compound, copper, ascorbate) and any unreacted protein ligand.
1. Batch Purification (for small scale): [16] a. Use a spin desalting column with an appropriate molecular weight cutoff (MWCO) for your protein. b. Equilibrate the column with PBS (pH 7.4) according to the manufacturer's instructions. c. Carefully load the entire reaction mixture onto the center of the resin bed. d. Centrifuge the column to collect the purified protein conjugate in the eluate. Small molecules will be retained in the column resin.
2. Size-Exclusion Chromatography (SEC) (for larger scale and higher purity): a. Equilibrate an SEC column (e.g., Superdex 75 or Superdex 200) with PBS (pH 7.4). b. Load the reaction mixture onto the column. c. Elute the protein with PBS at a constant flow rate, collecting fractions. d. Analyze the collected fractions by measuring absorbance at 280 nm and by SDS-PAGE to identify those containing the purified conjugate. Pool the relevant fractions.
Protocol 3: Characterization of the Conjugate
Confirmation of successful conjugation and assessment of purity are essential final steps.
1. SDS-PAGE Analysis: a. Run samples of the unreacted protein ligand, the crude reaction mixture, and the purified conjugate on an SDS-PAGE gel. b. Stain the gel with Coomassie Brilliant Blue or silver stain. c. A successful conjugation is indicated by the appearance of a new band at a higher molecular weight corresponding to the protein-thalidomide conjugate, and the reduction or disappearance of the original protein ligand band.
2. Mass Spectrometry (MS): a. Analyze the purified conjugate using ESI-MS or MALDI-TOF to determine its exact molecular weight. b. The observed mass should correspond to the theoretical mass of the protein ligand plus the mass of the attached this compound moiety. This provides definitive confirmation of conjugation.
3. Western Blotting (for functional validation): a. To confirm that the conjugated PROTAC is functional, treat relevant cells with varying concentrations of the purified conjugate for a set time (e.g., 24 hours).[14] b. Lyse the cells and perform a Western blot using a primary antibody specific for the target protein.[14] c. A successful PROTAC will lead to a dose-dependent reduction in the levels of the target protein compared to a vehicle control.[14] Include a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[14]
References
- 1. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 2. resources.tocris.com [resources.tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quick Click: The DNA-Templated Ligation of 3'-O-Propargyl- and 5'-Azide-Modified Strands Is as Rapid as and More Selective than Ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Thalidomide-propargyl solubility and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-propargyl is a functionalized derivative of thalidomide, a molecule with a complex history that has been repurposed for its immunomodulatory and anti-cancer properties. The introduction of a propargyl group provides a reactive handle for "click chemistry," enabling its use in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. As a critical component in targeted protein degradation research, understanding the solubility and stability of this compound is paramount for reliable experimental outcomes. These application notes provide a summary of its solubility in common laboratory solvents, recommended storage conditions, and detailed protocols for its handling and use.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂N₂O₅ | MedKoo Biosciences |
| Molecular Weight | 312.28 g/mol | MedKoo Biosciences |
| Appearance | White to off-white solid | General knowledge |
| Purity | >98% (typically) | General supplier information |
Solubility Data
This compound exhibits limited solubility in aqueous solutions but is soluble in polar aprotic organic solvents. The following table summarizes known and extrapolated solubility data for this compound and its parent compound, thalidomide.
| Solvent | This compound Solubility | (±)-Thalidomide Solubility |
| DMSO (Dimethyl Sulfoxide) | Soluble | ~12 mg/mL |
| DMF (Dimethylformamide) | Soluble | ~12 mg/mL |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | ~0.11 mg/mL (in 1:8 DMSO:PBS, pH 7.2) |
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and activity of this compound. The following conditions are recommended:
| Form | Storage Temperature | Duration | Recommendations |
| Solid (As Supplied) | 0 - 4°C | Short-term (days to weeks) | Store in a dry, dark environment. |
| -20°C | Long-term (months to years) | Store in a dry, dark environment. | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas like nitrogen or argon before sealing. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas like nitrogen or argon before sealing. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.
-
Inert Gas Purging: Briefly purge the headspace of the tube with an inert gas (nitrogen or argon) to displace oxygen and minimize oxidative degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in separate, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as per the storage guidelines.
Protocol 2: Determination of Kinetic Solubility
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Plate reader with nephelometry or turbidity measurement capabilities
-
Multichannel pipette
Procedure:
-
Plate Setup: Add a fixed volume of PBS to the wells of a 96-well plate.
-
Compound Addition: Using a multichannel pipette, add increasing volumes of the this compound DMSO stock solution to the wells to create a concentration gradient. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours), protected from light.
-
Measurement: Measure the light scattering or turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility of the compound under the tested conditions.
Visualizations
Caption: A generalized experimental workflow for the development of PROTACs.
Caption: Thalidomide's mechanism of action via the Cereblon (CRBN) E3 ubiquitin ligase complex.
Applications of Thalidomide-PEG4-propargyl in PROTAC Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
Thalidomide-PEG4-propargyl is a versatile, readily available chemical building block for the synthesis of PROTACs.[5] It incorporates three key functional components:
-
Thalidomide (B1683933): A well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, which is widely expressed and has been successfully harnessed for targeted protein degradation.[6][7]
-
PEG4 Linker: A four-unit polyethylene (B3416737) glycol (PEG) spacer. PEG linkers are frequently employed in PROTAC design to enhance hydrophilicity and solubility, which can improve the pharmacokinetic properties of the resulting molecule.[8][9] The defined length of the PEG linker also allows for systematic variation to optimize the distance between the POI and the E3 ligase for efficient ternary complex formation.[8]
-
Propargyl Group: A terminal alkyne functional group that enables highly efficient and specific conjugation to an azide-modified ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4][10] This modular approach simplifies the synthesis of PROTAC libraries.[10][11]
This document provides detailed application notes on the use of Thalidomide-PEG4-propargyl in PROTAC design, along with comprehensive protocols for the synthesis and biological evaluation of the resulting protein degraders.
Mechanism of Action
The fundamental mechanism of a PROTAC synthesized using Thalidomide-PEG4-propargyl involves hijacking the CRL4-CRBN E3 ligase complex to induce degradation of a specific target protein. The process is catalytic, as the PROTAC is released after inducing ubiquitination and can engage another target protein molecule.
Data Presentation: Performance of Thalidomide-PEG-Linker Based PROTACs
While specific data for PROTACs using the exact Thalidomide-PEG4-propargyl linker is not extensively published, the following tables summarize representative data from studies on PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK) using thalidomide or its analogs with PEG linkers of varying lengths. This data illustrates the typical performance parameters measured. The key efficacy metrics for a PROTAC are:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[12]
-
Dmax: The maximum percentage of target protein degradation achieved.[12]
Table 1: Degradation Performance of Representative BRD4-Targeting PROTACs (Note: Data is illustrative and adapted from studies on similar thalidomide-PEG-based PROTACs)
| PROTAC ID | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 29 | Thalidomide-PEG-JQ1 | BRD4 | ~100 | >90 | MDA-MB-231 | [13][14] |
| Compound 34 | Thalidomide-Alkyl-JQ1 | BRD4 | 60 | >95 | MDA-MB-231 | [13][14] |
| Compound 37 | Thalidomide-Alkyl-JQ1 | BRD4 | 62 | >95 | MDA-MB-231 | [13][14] |
Table 2: Degradation Performance of a Representative BTK-Targeting PROTAC (Note: Data is illustrative and adapted from studies on similar thalidomide-based PROTACs)
| PROTAC ID | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| RC-3 | Thalidomide-Linker-Ibrutinib analog | BTK | <10 | ~90 | Mino | [15] |
| NC-1 | Thalidomide-Linker-Ibrutinib analog | BTK | <10 | ~90 | Mino | [15] |
| MT-802 | Pomalidomide-PEG-BTK Ligand | BTK | <10 | >95 | NAMALWA | [16] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the "click chemistry" conjugation of Thalidomide-PEG4-propargyl with an azide-functionalized POI ligand.[10][]
Materials:
-
Thalidomide-PEG4-propargyl
-
Azide-functionalized POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Anhydrous N,N-Dimethylformamide (DMF) or a mixture of tert-Butanol and water
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve the azide-functionalized POI ligand (1.0 equivalent) and Thalidomide-PEG4-propargyl (1.1 equivalents) in DMF (or a t-BuOH/H₂O mixture).
-
Degas Solution: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Prepare Catalyst Solution: In a separate vial, prepare a fresh solution of the catalyst premix. Add sodium ascorbate (0.3 equivalents) to an aqueous solution of CuSO₄·5H₂O (0.1 equivalents) and the ligand THPTA (0.1 equivalents). The solution should turn a pale yellow.
-
Initiate Reaction: Add the catalyst solution to the reaction vial containing the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting materials are consumed (typically 2-12 hours).
-
Quenching and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-propargyl-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules co-opt the cell's intrinsic protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest (POIs).[1][2]
A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3] Thalidomide (B1683933) and its derivatives are a well-established class of E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[4][5] Thalidomide-propargyl serves as a crucial chemical building block for synthesizing CRBN-recruiting PROTACs. The propargyl group provides a reactive handle for "click chemistry," allowing for the efficient conjugation of a POI-binding ligand to the thalidomide scaffold.
This document provides detailed application notes and protocols for utilizing a generic this compound-based PROTAC (herein referred to as "Thalido-PROTAC-X," where X is the target protein) in targeted protein degradation experiments.
Mechanism of Action
Thalido-PROTAC-X functions by inducing the formation of a ternary complex between the target protein (POI-X), the PROTAC molecule itself, and the CRBN E3 ligase complex.[6] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI-X. The resulting poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI-X into smaller peptides.[1] The Thalido-PROTAC-X molecule is subsequently released and can catalytically induce the degradation of additional POI-X molecules.
Figure 1: Signaling pathway of Thalido-PROTAC-X mediated protein degradation.
Quantitative Data Summary
The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50), the concentration at which 50% of the target protein is degraded, and its maximal degradation level (Dmax). The following tables provide representative data for hypothetical Thalido-PROTACs targeting Bromodomain-containing protein 4 (BRD4) and Bruton's tyrosine kinase (BTK).
Table 1: Degradation Potency and Efficacy of a Thalido-PROTAC targeting BRD4
| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|
| Thalido-PROTAC-BRD4 | BRD4 | 15 | 95 | 293T |
| Negative Control* | BRD4 | >10,000 | <10 | 293T |
A negative control could be a molecule with a mutated CRBN-binding motif or a non-binding epimer.
Table 2: Time-Dependent Degradation of BTK by a Thalido-PROTAC
| Compound | Concentration | 4 hours (% Degradation) | 8 hours (% Degradation) | 24 hours (% Degradation) | Cell Line |
|---|---|---|---|---|---|
| Thalido-PROTAC-BTK | 100 nM | 55 | 85 | 92 | Mino |
| Vehicle Control (DMSO) | 0.1% | 0 | 0 | 0 | Mino |
Experimental Protocols
A typical workflow for evaluating a novel Thalido-PROTAC-X involves assessing its ability to induce target degradation in a dose- and time-dependent manner, and confirming that this degradation is dependent on the proteasome and the recruited E3 ligase.
Figure 2: General experimental workflow for evaluating a Thalido-PROTAC.
Protocol 1: Dose-Response and Time-Course Analysis of Protein Degradation by Western Blot
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with Thalido-PROTAC-X.
Materials:
-
Appropriate cell line expressing the POI-X
-
Complete cell culture medium
-
Thalido-PROTAC-X stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against POI-X
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[7]
-
-
PROTAC Treatment:
-
For Dose-Response: Prepare serial dilutions of Thalido-PROTAC-X in complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 nM to 10 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO).[8]
-
For Time-Course: Prepare a single concentration of Thalido-PROTAC-X (e.g., at its approximate DC50 or a concentration known to induce significant degradation).
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of Thalido-PROTAC-X or the vehicle control.
-
Incubate the cells for a fixed time for the dose-response experiment (e.g., 24 hours) or for various time points for the time-course experiment (e.g., 2, 4, 8, 16, 24 hours).[7][9]
-
-
Cell Lysis:
-
After incubation, aspirate the medium and wash the cells once with ice-cold PBS.[8]
-
Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-200 µL).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.[7]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel, along with a protein molecular weight marker.
-
Perform electrophoresis to separate the proteins by size.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[7]
-
Incubate the membrane with the primary antibody against the POI-X (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the membrane with a primary antibody against a housekeeping protein like GAPDH or β-actin, following the same immunoblotting steps.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[7]
-
Quantify the band intensities using image analysis software. Normalize the intensity of the POI-X band to the intensity of the corresponding loading control band.[8]
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
For dose-response data, plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Validation of Proteasome-Dependent Degradation
This protocol is used to confirm that the observed protein degradation is mediated by the proteasome.
Procedure:
-
Follow the cell seeding and growth steps as described in Protocol 1.
-
Pre-treat the cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.
-
Following pre-treatment, add Thalido-PROTAC-X at a concentration known to cause significant degradation (e.g., 5x DC50) to the wells, in the continued presence of the proteasome inhibitor.
-
Incubate for a duration sufficient to observe degradation (e.g., 4-8 hours).
-
Lyse the cells and perform Western blot analysis as described in Protocol 1.
Expected Outcome: Co-treatment with a proteasome inhibitor should rescue the degradation of POI-X, resulting in protein levels similar to the vehicle control. This indicates that the degradation is proteasome-dependent.[9]
Conclusion
This compound is a versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. The protocols and data presented in these application notes provide a comprehensive framework for researchers to design, synthesize, and evaluate novel Thalido-PROTACs for both basic research and therapeutic development. A systematic approach to characterizing the dose-response, time-course, and mechanism of action is crucial for advancing potent and selective protein degraders.
References
- 1. excelra.com [excelra.com]
- 2. PROTAC Design [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Design for PROTACs Synthesized with Thalidomide-propargyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules that eliminate specific unwanted proteins rather than just inhibiting them.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] PROTACs synthesized with Thalidomide or its derivatives (e.g., connected via a propargyl linker) leverage Cereblon (CRBN) as the E3 ligase.[3] Upon binding, the PROTAC forms a ternary complex between the POI and CRBN, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][4]
This document provides detailed protocols for a suite of cell-based assays essential for characterizing the efficacy, mechanism of action, and cellular effects of Thalidomide-based PROTACs. These assays are designed to guide researchers through the process of validating target degradation, confirming target engagement, and assessing the functional consequences of PROTAC treatment.
Mechanism of Action of a Thalidomide-Based PROTAC
A Thalidomide-based PROTAC hijacks the cell's ubiquitin-proteasome system (UPS) to induce degradation of a specific target protein.[5] The Thalidomide moiety binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the protein of interest (POI).[3] This proximity induces the formation of a stable ternary complex (POI-PROTAC-CRBN), which allows the E3 ligase to transfer ubiquitin molecules to the POI.[2][4] This polyubiquitination marks the POI for recognition and degradation by the proteasome, after which the PROTAC can be recycled to target another POI molecule.[4][5]
References
Application Notes and Protocols: Western Blot for Validating Protein Knockdown with Thalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins rather than just inhibiting their function.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] Thalidomide-based PROTACs specifically utilize derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide, to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3][4] By bringing the POI and CRBN into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2][5]
Validating the efficacy of a PROTAC is essential, and Western blotting is a fundamental and widely used technique for quantifying the reduction in target protein levels.[1][6] This application note provides a detailed protocol for using Western blot to assess protein knockdown induced by thalidomide-based PROTACs, including critical experimental controls and data analysis methods to determine key parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[1]
Mechanism of Action of Thalidomide-Based PROTACs
The core mechanism of a thalidomide-based PROTAC involves the formation of a ternary complex, which includes the PROTAC molecule, the target protein (POI), and the CRBN subunit of the CRL4^CRBN^ E3 ubiquitin ligase complex.[2][5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of the POI.[2][5] The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.[2][5] The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple POI molecules.[5][7]
Detailed Experimental Protocol
This protocol outlines the necessary steps to treat cultured cells with a thalidomide-based PROTAC and quantify the subsequent degradation of the target protein via Western blot.
I. Materials and Reagents
-
Cell Line: A human cell line endogenously expressing the protein of interest.
-
Cell Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Thalidomide-Based PROTAC: Stock solution in DMSO.
-
Control Compounds:
-
Buffers and Solutions:
-
Western Blot Reagents:
-
SDS-PAGE gels (precast or hand-poured).
-
PVDF or nitrocellulose membranes.[1]
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[9]
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).[11]
-
HRP-conjugated secondary antibody.[9]
-
Enhanced Chemiluminescence (ECL) substrate.[9]
-
II. Step-by-Step Methodology
1. Cell Culture and Treatment: a. Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[1] b. Prepare serial dilutions of the PROTAC in cell culture medium. A typical dose-response experiment might include concentrations ranging from 1 nM to 1000 nM.[1] c. Treat the cells with the different concentrations of the PROTAC. Include the following essential controls:
- Vehicle Control: Treat cells with the highest concentration of DMSO used for the PROTAC dilutions (e.g., 0.1%).[1]
- Negative Control PROTAC: Treat cells with the inactive PROTAC at the highest concentration to ensure the degradation is specific to the active molecule.
- Proteasome Inhibition Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the highest concentration of the active PROTAC. This should rescue the protein from degradation.[8] d. Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
2. Cell Lysis and Protein Quantification: a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[1] b. Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well and scrape the cells.[1][10] c. Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[1][10] d. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][10] e. Transfer the supernatant to a new, pre-chilled tube. This is your protein lysate.[1][10] f. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[9]
3. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples using lysis buffer. b. Add 1/3 volume of 4x Laemmli sample buffer to each lysate.[10] c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][10] d. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[10] Include a molecular weight marker.
4. Protein Transfer: a. Separate the proteins by gel electrophoresis.[9] b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][9] c. Optionally, stain the membrane with Ponceau S to confirm successful and even transfer.
5. Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9] b. Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][9] c. Wash the membrane three times with TBST for 5-10 minutes each.[9] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[1][9] e. Wash the membrane again three times with TBST for 10 minutes each.[10]
6. Signal Detection and Quantification: a. Prepare the ECL substrate and apply it to the membrane.[9] b. Capture the chemiluminescent signal using a digital imaging system.[1][9] Ensure the signal is not saturated to allow for accurate quantification.[12] c. Strip the membrane and re-probe with a primary antibody for a loading control (e.g., GAPDH) to normalize for protein loading.[1] d. Quantify the band intensities using densitometry software (e.g., ImageJ).[10] e. Normalize the signal of the target protein to its corresponding loading control signal.[1] f. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Experimental Workflow Diagram
Data Presentation and Analysis
The quantitative data obtained from densitometry should be organized to clearly show the dose-dependent effect of the PROTAC. The level of the target protein is first normalized to the loading control, and then the percentage of degradation is calculated relative to the vehicle-treated control, which is set to 100% protein level (0% degradation).
Table 1: Summary of Quantitative Western Blot Data
| PROTAC Concentration (nM) | Normalized Target Protein Level (Arbitrary Units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.88 | 12% |
| 10 | 0.55 | 45% |
| 50 | 0.24 | 76% |
| 100 | 0.13 | 87% |
| 500 | 0.09 | 91% |
| 1000 | 0.10 | 90% |
Data is hypothetical and for illustrative purposes only.
From this data, a dose-response curve can be generated by plotting the percentage of degradation against the logarithm of the PROTAC concentration. This allows for the determination of the DC50 value.[1] Note the potential for a "hook effect" at very high concentrations, where the efficacy of degradation may decrease due to the formation of unproductive binary complexes.[8]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Ineffective primary antibody, insufficient protein load, poor transfer. | Validate antibody, increase protein load within the linear range, check transfer with Ponceau S stain.[10] |
| High Background | Insufficient blocking, antibody concentration too high, inadequate washing. | Increase blocking time, optimize antibody dilution, increase wash duration and frequency.[10] |
| Uneven Loading | Inaccurate protein quantification or pipetting errors. | Be meticulous during protein quantification and sample loading. Always normalize to a loading control.[10] |
| Multiple Bands | Non-specific antibody binding, protein isoforms, or degradation products. | Optimize antibody concentration and blocking conditions. Use a highly specific, validated antibody.[10] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellgs.com [cellgs.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recommended controls for western blot | Abcam [abcam.com]
- 12. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application of Thalidomide-Propargyl in Developing Novel Cancer Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogues have re-emerged as powerful therapeutic agents in oncology, not only as immunomodulatory drugs (IMiDs) but also as crucial components in the development of Proteolysis Targeting Chimeras (PROTACs). Thalidomide-propargyl is a key building block in this field, serving as a readily adaptable E3 ligase ligand for the synthesis of novel cancer therapeutics. This document provides detailed application notes, protocols, and visualizations to guide researchers in utilizing this compound for the development of potent and selective protein degraders.
This compound is a derivative of thalidomide functionalized with a propargyl group. This terminal alkyne serves as a chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and modular conjugation of this compound to a linker and a ligand for a protein of interest (POI), thereby generating a heterobifunctional PROTAC.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The therapeutic strategy underpinning this compound-based PROTACs is the targeted degradation of oncoproteins. The thalidomide moiety of the PROTAC binds to the E3 ubiquitin ligase Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4-CRBN).[1][2] Simultaneously, the other end of the PROTAC binds to the target cancer-associated protein. This induced proximity facilitates the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein.
Within this complex, the E3 ligase ubiquitinates the target protein by catalyzing the transfer of ubiquitin molecules. This polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome, effectively eliminating it from the cell. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, potentially leading to a more profound and sustained therapeutic effect compared to traditional inhibitors.[3]
Data Presentation: Performance of Thalidomide-Based PROTACs
While specific quantitative data for PROTACs synthesized directly with this compound are not extensively available in the public domain, the following tables summarize representative data for thalidomide and pomalidomide-based PROTACs targeting key cancer-related proteins like Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This data provides a benchmark for the expected potency. The key parameters are:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax : The maximum percentage of target protein degradation.
-
IC50 : The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell proliferation).
Table 1: Degradation Potency of Thalidomide/Pomalidomide-Based PROTACs Targeting BTK
| PROTAC Name/Reference | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| P13I-PROTAC | BTK | MOLM-14 | 1.8 | >95 |
| MT-802 | BTK (C481S mutant) | N/A | <1 | >99 |
| ARV-771 | BTK | TMD8 | 5 | ~90 |
Table 2: Degradation and Anti-proliferative Potency of Thalidomide/Pomalidomide-Based PROTACs Targeting BRD4
| PROTAC Name/Reference | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| ARV-825 | BRD4 | Jurkat | <1 | >95 | 13 |
| dBET1 | BRD4 | RS4;11 | 4 | >98 | 3 |
| QCA570 | BRD4 | MOLM-13 | 0.009 | ~98 | 0.005 |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of this compound-based PROTACs.
Protocol 1: Synthesis of a this compound-Based PROTAC via Click Chemistry
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized linker-POI ligand to this compound.
Materials:
-
This compound
-
Azide-functionalized linker-POI ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., DMF/water or t-BuOH/water)
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the azide-functionalized linker-POI ligand (1.1 equivalents) in a suitable solvent mixture (e.g., 1:1 DMF/water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water. Prepare a solution of CuSO4 (1 equivalent) in water.
-
Reaction Initiation: To the solution of the reactants, add the sodium ascorbate solution followed by the CuSO4 solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol is for quantifying the degradation of the target protein in cultured cells following treatment with a this compound-based PROTAC.
Materials:
-
Cancer cell line expressing the target protein
-
Cell culture medium and supplements
-
This compound-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the this compound-based PROTAC on cancer cell proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
This compound-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control. Incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion
This compound is a valuable chemical tool for the development of novel PROTAC-based cancer therapeutics. Its propargyl handle facilitates a modular and efficient synthesis of PROTACs through click chemistry. By hijacking the CRBN E3 ligase, these PROTACs can induce the targeted degradation of oncoproteins, offering a promising therapeutic strategy. The protocols and data presented in this guide provide a framework for researchers to design, synthesize, and evaluate their own this compound-based PROTACs for cancer drug discovery.
References
Application Notes and Protocols: In Vitro Ubiquitination Assay Using CRBN and a Thalidomide-Propargyl PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide and its derivatives are well-established ligands for the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2][3] In the context of PROTACs, a thalidomide-based moiety serves as a high-affinity anchor to the CRBN E3 ligase.[1]
This application note provides a detailed protocol for an in vitro ubiquitination assay to characterize the activity of PROTACs that utilize a thalidomide-propargyl warhead to recruit the CRBN E3 ubiquitin ligase. The propargyl group allows for versatile "click chemistry" conjugation to a POI ligand.[4] This assay is a critical tool for validating the mechanism of action of a novel PROTAC, directly measuring its ability to mediate the ubiquitination of its target protein in a reconstituted system.[2][5] The results can confirm the formation of a productive ternary complex (POI-PROTAC-CRBN) and provide a quantitative measure of the PROTAC's efficiency.[2][6]
Signaling Pathway
The this compound PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2][7]
Experimental Workflow
The in vitro ubiquitination assay involves combining purified components of the ubiquitination cascade with the PROTAC and target protein. The reaction is initiated by the addition of ATP and incubated to allow for ubiquitination. The results are then typically analyzed by Western blot to detect the higher molecular weight species corresponding to the ubiquitinated target protein.
Experimental Protocols
This protocol provides a method for a standard 25 µL reaction. It is crucial to include proper controls, such as reactions lacking ATP, E3 ligase, or the PROTAC molecule.
Materials and Reagents:
-
Enzymes and Proteins:
-
PROTAC:
-
This compound PROTAC (dissolved in DMSO)
-
-
Buffers and Solutions:
-
Analysis:
-
SDS-PAGE gels
-
Western blot equipment and reagents
-
Primary antibodies (Anti-POI, Anti-Ubiquitin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Procedure:
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice. Centrifuge vials briefly to collect contents at the bottom.
-
Prepare Master Mix: Prepare a master mix of common reagents to ensure consistency across reactions. For one 25 µL reaction, combine the following in a microcentrifuge tube on ice. Prepare enough master mix for all reactions plus a 10% overage.
| Reagent | Stock Concentration | Volume for 25 µL Rxn | Final Concentration |
| Nuclease-free water | - | To 25 µL | - |
| 10X Reaction Buffer | 10X | 2.5 µL | 1X |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 1.0 µL | ~47 µM |
| E1 Enzyme | 5 µM | 0.5 µL | 100 nM |
| E2 Enzyme | 25 µM | 0.5 µL | 500 nM |
| CRL4-CRBN Complex | 1 µM | 1.0 µL | 40 nM |
| Protein of Interest (POI) | 50 µM | 1.0 µL | 2 µM |
| 10X ATP Solution | 100 mM | 2.5 µL | 10 mM |
-
Set up Reactions: Aliquot the master mix into individual tubes. Add the PROTAC or DMSO vehicle control.
-
Test Reaction: Add desired concentration of this compound PROTAC (e.g., 1 µL of a 25X stock).
-
Negative Control (No PROTAC): Add an equivalent volume of DMSO.
-
Negative Control (No ATP): Replace the 10X ATP Solution with nuclease-free water in the master mix.
-
Negative Control (No E3): Omit the CRL4-CRBN complex from the master mix.
-
-
Incubation: Mix gently, centrifuge briefly, and incubate the reactions at 37°C for 60-90 minutes.[11]
-
Termination: Stop the reaction by adding an equal volume (25 µL) of 2X SDS-PAGE sample buffer.
-
Analysis:
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 15-20 µL of each reaction onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the POI to detect its ubiquitination (which will appear as a ladder of higher molecular weight bands). An anti-ubiquitin antibody can also be used for confirmation.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Presentation
The following tables represent typical quantitative data obtained from an in vitro ubiquitination assay, demonstrating the PROTAC-dependent ubiquitination of a target protein.
Table 1: PROTAC Dose-Dependent Ubiquitination of POI
| PROTAC Conc. (µM) | Relative Ubiquitinated POI (%) |
| 0 (DMSO) | 5 |
| 0.01 | 25 |
| 0.1 | 68 |
| 1 | 95 |
| 10 | 72 |
| 100 | 45 |
Data shows a dose-dependent increase in POI ubiquitination, followed by a decrease at higher concentrations, which is characteristic of the "hook effect" often observed with PROTACs.[12]
Table 2: Requirement of Assay Components for POI Ubiquitination
| Condition | Relative Ubiquitinated POI (%) |
| Complete Reaction (1 µM PROTAC) | 100 |
| No ATP | < 2 |
| No E1 Enzyme | < 1 |
| No E2 Enzyme | < 1 |
| No CRL4-CRBN (E3) | < 3 |
| No PROTAC | 5 |
This data confirms that the observed ubiquitination is dependent on the presence of all key components of the enzymatic cascade and is specifically mediated by the PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifesensors.com [lifesensors.com]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 8. rndsystems.com [rndsystems.com]
- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 11. biorxiv.org [biorxiv.org]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: Quantitative Analysis of Thalidomide-Propargyl Conjugation Efficiency using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the quantitative analysis of the conjugation efficiency of thalidomide-propargyl to an azide-containing molecule using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is critical for researchers developing Proteolysis Targeting Chimeras (PROTACs) and other targeted therapies where thalidomide (B1683933) or its derivatives are functionalized using "click chemistry." The described methodology enables the simultaneous monitoring of the this compound starting material and the resulting triazole conjugate, allowing for the precise calculation of conjugation efficiency. The protocol is designed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high sensitivity and selectivity for quantitative analysis.
Principle
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for conjugating molecules. In this context, a thalidomide molecule functionalized with a propargyl (alkyne) group is conjugated to a molecule of interest containing an azide (B81097) group. To determine the efficiency of this conjugation, it is essential to quantify the amount of unreacted this compound and the amount of the newly formed triazole product.
This protocol utilizes a reverse-phase Liquid Chromatography (LC) method to separate the starting material and the product, followed by tandem Mass Spectrometry (MS/MS) for sensitive and specific quantification. By creating calibration curves for both the this compound and a representative triazole conjugate, the concentration of each can be determined in a reaction sample, and thus the conjugation efficiency can be calculated.
Experimental Protocols
Materials and Reagents
-
This compound (or a derivative thereof)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Internal Standard (IS), e.g., Thalidomide-d4 or a structurally similar, stable isotope-labeled compound.
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Sample Preparation
-
Prepare 1 mg/mL stock solutions of this compound, the triazole conjugate product, and the internal standard (IS) in a suitable solvent (e.g., DMSO or Methanol).
-
From these stock solutions, prepare working solutions at various concentrations by serial dilution in a mixture of water and acetonitrile (50:50 v/v).
-
Prepare a set of calibration standards by spiking the working solutions of this compound and the triazole conjugate into a blank reaction matrix (the reaction solvent and reagents without the reactants).
-
A typical concentration range for the calibration curve could be 1-1000 ng/mL.
-
Add the internal standard to each calibration standard at a fixed concentration (e.g., 100 ng/mL).
-
At a specific time point, quench the conjugation reaction by adding a chelating agent like EDTA to remove the copper catalyst.
-
Dilute an aliquot of the reaction mixture with a 50:50 (v/v) mixture of water and acetonitrile to a concentration within the calibration range.
-
Add the internal standard to the diluted sample at the same fixed concentration as in the calibration standards.
-
Vortex the sample and filter it through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Method
The following tables outline the recommended starting parameters for the LC-MS/MS method. These may need to be optimized for your specific instrumentation and analytes.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Optimize for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Thalidomide | 259.1 | 186.1 | 15 |
| 259.1 | 84.0 | 25 | |
| This compound | 297.1 | 186.1 | 15 |
| 297.1 | 122.0 | 20 | |
| Triazole Conjugate * | Calculated [M+H]⁺ | Calculated | To be optimized |
| Internal Standard (e.g., Thalidomide-d4) | 263.1 | 190.1 | 15 |
*Note on Triazole Conjugate: The m/z values for the triazole conjugate will depend on the molecular weight of the azide-containing molecule. The precursor ion will be the [M+H]⁺ of the final product. Product ions should be determined by performing a product ion scan on the synthesized conjugate. A common fragmentation would involve the cleavage of the linker.
Data Analysis and Calculation of Conjugation Efficiency
-
Construct Calibration Curves: For both this compound and the triazole conjugate, plot the peak area ratio (analyte peak area / internal standard peak area) against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantify Analytes in Reaction Samples: Using the calibration curves, determine the concentrations of unreacted this compound ([Thal-propargyl]final) and the formed triazole conjugate ([Triazole]final) in the reaction samples.
-
Calculate Conjugation Efficiency: The conjugation efficiency can be calculated using the following formula:
Conjugation Efficiency (%) = ([Triazole]final / ([Triazole]final + [Thal-propargyl]final)) * 100
Alternatively, if the initial concentration of this compound ([Thal-propargyl]initial) is known, the efficiency can be calculated as:
Conjugation Efficiency (%) = (([Thal-propargyl]initial - [Thal-propargyl]final) / [Thal-propargyl]initial) * 100
Visualizations
Troubleshooting & Optimization
How to improve Thalidomide-propargyl solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Thalidomide-propargyl in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving this compound?
A1: this compound is a hydrophobic molecule that is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing high-concentration stock solutions for in vitro screening programs.[2]
Q2: My this compound precipitates when I dilute my DMSO stock into aqueous cell culture medium. What can I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your medium. Instead, perform a stepwise dilution, gradually introducing the compound to the aqueous environment.[3]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[3][4][5] Most cell lines can tolerate 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[4][6]
-
Use Co-solvents: For challenging compounds, a co-solvent system can be effective. A general formula for animal experiments, which can be adapted for in vitro work, is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.[7] The ratio of these components can be adjusted.
-
Consider Solubility Enhancers: Incorporating agents like cyclodextrins can significantly improve the aqueous solubility of hydrophobic molecules by forming inclusion complexes.[8][9][10]
Q3: What is the maximum concentration of DMSO that is safe for my cell line?
A3: The tolerance to DMSO is cell line-dependent. While a general rule is to keep the final concentration at or below 0.5%, some robust cell lines may tolerate up to 1%.[4][6] However, for sensitive primary cells, even 0.1% DMSO could have effects.[4] It is always best practice to perform a vehicle control experiment, treating your cells with the highest concentration of DMSO used in your assay to ensure it does not impact cell viability or the experimental endpoint.[6]
Q4: Are there any alternatives to DMSO for improving the solubility of this compound?
A4: Yes, several alternatives and supplemental approaches can be used:
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[10][11] Derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to enhance the solubility and bioavailability of poorly soluble compounds.[8][9]
-
Co-solvent Systems: As mentioned, mixtures containing solvents like polyethylene (B3416737) glycol (PEG) and surfactants like Tween-80 can help keep the compound in solution.[7][12]
-
pH Adjustment: While less common for neutral compounds, adjusting the pH of the buffer can sometimes improve the solubility of acidic or basic molecules.[13]
Q5: How should I prepare and store my this compound stock solution?
A5: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.[14] To ensure stability, aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][15] Store these aliquots at -20°C for short-term (months) or -80°C for long-term (months to years) storage.[1][3]
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution | The concentration is above the solubility limit in the chosen solvent. | Try gentle warming or sonication to aid dissolution. If precipitation persists, prepare a new stock at a lower concentration. |
| Precipitation Upon Dilution in Aqueous Media | The compound's low aqueous solubility is exceeded when the organic solvent is diluted. | Use a stepwise dilution protocol. Ensure the final DMSO concentration is non-toxic and as low as possible (e.g., <0.5%).[3][4] Consider using a co-solvent system or adding a solubility enhancer like HP-β-CD.[7][9] |
| Inconsistent or No Biological Activity | The compound may have degraded or is not fully solubilized in the assay medium. | Prepare fresh stock solutions.[14] Confirm the compound's stability in your specific cell culture medium under experimental conditions.[14] Ensure the working solution is clear and free of precipitates before adding it to cells. |
| Cell Toxicity Observed in Vehicle Control | The concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used. | Reduce the final concentration of the solvent in the assay. Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your cell line.[5][6] |
Quantitative Data Summary
The following table provides a summary of recommended solvent concentrations for in vitro assays.
| Solvent / Additive | Typical Stock Concentration | Recommended Final Concentration in Assay | Notes |
| DMSO | 10-100 mM | ≤ 0.5% (general), ≤ 0.1% (sensitive cells)[3][4][6] | Always include a vehicle control with the same final DMSO concentration. High concentrations (>1%) can inhibit cell proliferation.[5] |
| 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | N/A | Varies (e.g., 1-20%) | Can increase aqueous solubility by up to 50-fold for some compounds.[9] Considered a benign vehicle.[9] |
| PEG300 | N/A | Varies (used in co-solvent systems) | Often used in combination with other solvents like DMSO and surfactants.[7] |
| Tween-80 | N/A | Varies (used in co-solvent systems) | A non-ionic surfactant that can help prevent aggregation and improve solubility.[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound powder (MW: 312.28 g/mol )[1]
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of powder using an analytical balance.
-
To prepare a 10 mM stock solution, add 32.02 µL of DMSO for every 1 mg of compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][3]
-
Protocol 2: Stepwise Dilution for In Vitro Assays
-
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
-
Materials:
-
Concentrated this compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
-
-
Procedure (Example for 10 µM final concentration with 0.1% DMSO):
-
Prepare an intermediate dilution. Add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium. Pipette up and down gently to mix. This creates a 100 µM solution in 1% DMSO.
-
Immediately use this intermediate dilution to prepare the final working concentration. Add the required volume of the 100 µM solution to your assay wells containing cells and medium. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of medium to achieve a final concentration of 10 µM with 0.1% DMSO.
-
Mix gently by swirling the plate. Always prepare fresh working solutions immediately before use.
-
Protocol 3: Solubility Enhancement using HP-β-Cyclodextrin
-
Objective: To increase the aqueous solubility of this compound for assays sensitive to organic solvents.
-
Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS) or cell culture medium
-
-
Procedure:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution).
-
Add the this compound powder directly to the HP-β-CD solution.
-
Vortex or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.
-
After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant. This is your stock solution of the this compound:HP-β-CD complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
This aqueous stock can then be sterile-filtered and diluted into your cell culture medium.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Simplified pathway for PROTAC-mediated protein degradation involving Cereblon.
References
- 1. medkoo.com [medkoo.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. lifetein.com [lifetein.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. researchgate.net [researchgate.net]
- 7. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzet.com [alzet.com]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Thalidomide-Propargyl Click Chemistry Reactions
Welcome to the Technical Support Center for troubleshooting low yields in Thalidomide-propargyl Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of thalidomide-based compounds, such as PROTACs, via click chemistry.
Troubleshooting Guides and FAQs
This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments.
FAQ 1: My reaction yield is very low or I'm only recovering starting materials. What are the primary factors to investigate?
Low or no product formation in a CuAAC reaction is a common issue that can typically be traced back to one of three key areas: the catalyst system, the reactants, or the reaction conditions.
Troubleshooting Steps:
-
Catalyst Inactivity: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure your copper source and reducing agent are fresh and active.
-
Reactant Integrity: Verify the purity of your this compound alkyne and your azide (B81097) partner. Impurities can inhibit the catalyst or participate in side reactions.
-
Suboptimal Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction outcome.
FAQ 2: How can I ensure my copper catalyst is active throughout the reaction?
Maintaining the catalytically active Cu(I) oxidation state is critical for a successful CuAAC reaction.
Recommendations:
-
Use a Reliable Copper Source: While Cu(I) salts like CuI or CuBr can be used directly, they are susceptible to oxidation. A more robust method is to generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.
-
Fresh Reducing Agent: Sodium ascorbate (B8700270) is a common and effective reducing agent. Use a freshly prepared solution, as it can degrade over time, especially when exposed to air. An excess of sodium ascorbate is often used to maintain a reducing environment.
-
Utilize a Stabilizing Ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) can stabilize the Cu(I) catalyst, prevent oxidation, and increase reaction rates. A 5:1 ligand to copper ratio is often recommended for bioconjugation reactions.[1]
FAQ 3: What is the optimal solvent for my this compound click reaction?
Solvent choice can dramatically influence reaction rate and yield by affecting the solubility of reactants and the stability of the catalytic complex.
Solvent Considerations:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and NMP are often excellent choices for CuAAC reactions as they can dissolve a wide range of organic molecules and are compatible with the catalytic system.[2]
-
Aqueous Mixtures: For reactions involving biological molecules, aqueous buffers (e.g., PBS) are often used. In such cases, co-solvents like DMSO or t-BuOH are frequently added to ensure the solubility of all reactants. Water has been shown to accelerate the rate of CuAAC in some cases.
-
Avoid certain solvents: Acetonitrile can sometimes inhibit the catalyst by strongly coordinating to the copper center.[2]
FAQ 4: Can the reaction temperature be optimized to improve the yield?
While many CuAAC reactions proceed efficiently at room temperature, temperature can be a useful parameter to adjust, especially for slow reactions.
Temperature Effects:
-
Room Temperature: Most click reactions are run at ambient temperature and proceed to completion within a few hours.
-
Gentle Heating: For sluggish reactions, gentle heating to 40-60°C can increase the reaction rate. However, be mindful that higher temperatures can also promote the degradation of sensitive molecules or the catalyst.
-
Low Temperature: In some specific cases, lower temperatures have been used to control selectivity or minimize side reactions, though this is less common for standard CuAAC.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can affect the yield of CuAAC reactions. While not specific to this compound, these examples using model substrates like benzyl (B1604629) azide and phenylacetylene (B144264) demonstrate general trends applicable to your system.
Table 1: Effect of Catalyst and Loading on a Model CuAAC Reaction
| Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| CuSO₄/Sodium Ascorbate | 10 | 24 | ~15 |
| CuSO₄/Sodium Ascorbate | 1 | 24 | >95 |
| CuI | 1 | 12 | 89-96 |
| [Cu(IPr)Cl] | 10 | 24 | ~20 |
Data adapted from model reactions. Actual yields for this compound reactions may vary.
Table 2: Influence of Solvent on a Model CuAAC Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| t-BuOH/H₂O (1:1) | 60 | 24 | Low |
| DMF | Room Temp | 12 | 87-94 |
| DMSO | Room Temp | - | Good |
| H₂O | Room Temp | - | Good |
| CH₂Cl₂ | Room Temp | 24 | Low |
Data synthesized from general observations in the literature. DMF and aqueous mixtures are generally reliable choices.
Experimental Protocols
General Protocol for this compound Click Reaction
This protocol provides a starting point for the CuAAC reaction of a this compound derivative with an azide-containing molecule. Optimization may be required based on the specific substrates.
-
Reactant Preparation: In a suitable reaction vessel, dissolve the this compound compound (1.0 eq) and the azide partner (1.1 eq) in the chosen solvent (e.g., DMF or a t-BuOH/water mixture).
-
Degassing: If sensitivity to oxygen is a concern, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Catalyst and Ligand Preparation: In a separate vial, prepare the catalyst solution by dissolving the copper source (e.g., CuSO₄·5H₂O, 0.05 eq) and the ligand (e.g., THPTA, 0.25 eq) in deionized water.
-
Reducing Agent Preparation: In another vial, prepare a fresh solution of the reducing agent (e.g., sodium ascorbate, 0.5 eq) in deionized water.
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the premixed catalyst/ligand solution.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by an appropriate analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., by adding EDTA to chelate the copper). Perform an appropriate work-up, which may include extraction with an organic solvent and washing with brine.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography, to obtain the desired triazole product.
Visual Troubleshooting and Workflows
Troubleshooting Logic for Low Yield
The following diagram illustrates a logical workflow for troubleshooting low-yield CuAAC reactions.
Caption: A step-by-step workflow for diagnosing low-yield reactions.
Experimental Workflow Diagram
This diagram outlines the general experimental procedure for setting up a this compound click chemistry reaction.
Caption: A typical experimental workflow for CuAAC reactions.
References
Technical Support Center: Optimizing CuAAC Reactions for Sensitive Protein Substrates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and optimizing Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions for sensitive protein substrates.
Frequently Asked Questions (FAQs)
Q1: What is the CuAAC "click" reaction and why is it used for protein bioconjugation?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction that forms a stable triazole linkage between an alkyne and an azide (B81097) functional group.[][2][3] Its bioorthogonality, meaning the reacting groups are inert to most biological functionalities, makes it ideal for selectively modifying complex biomolecules like proteins under mild, aqueous conditions.[][] This method is widely used in applications such as antibody-drug conjugate (ADC) development, protein labeling with fluorescent dyes or biotin, and creating novel protein scaffolds.[5][6][7][8]
Q2: What are the primary challenges when performing CuAAC reactions on sensitive proteins?
Sensitive proteins are susceptible to degradation or loss of function during CuAAC reactions. The main challenges include:
-
Oxidative Damage: The copper catalyst, particularly in the presence of a reducing agent and oxygen, can generate reactive oxygen species (ROS) that lead to the oxidation of amino acid residues (e.g., methionine, cysteine, histidine, tyrosine) or even peptide bond cleavage.[9][10][11]
-
Protein Aggregation and Precipitation: Suboptimal reaction conditions, including the presence of certain organic co-solvents or byproducts of the reducing agent, can lead to protein aggregation and precipitation.[12]
-
Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by dissolved oxygen, leading to incomplete reactions.[2]
-
Buffer Incompatibility: Common biological buffers containing primary amines (e.g., Tris) or chelating agents (e.g., EDTA) can interfere with the copper catalyst.[2][13]
Q3: What are the key components of a typical CuAAC reaction for protein labeling?
A standard CuAAC reaction mixture for labeling proteins includes:
-
Alkyne- or Azide-modified Protein: The protein of interest with one of the bioorthogonal handles.
-
Azide- or Alkyne-functionalized Reporter Molecule: The molecule to be attached (e.g., fluorescent dye, biotin, drug payload).
-
Copper(I) Catalyst Source: Often generated in situ from a Copper(II) salt like CuSO₄.[2]
-
Reducing Agent: Commonly sodium ascorbate (B8700270), used to reduce Cu(II) to the active Cu(I) state.[2][6]
-
Copper-chelating Ligand: Ligands like THPTA or BTTAA are crucial for stabilizing the Cu(I) state, accelerating the reaction, and protecting the protein from oxidative damage.[5][7][14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Inefficient protein labeling: Low incorporation of the alkyne or azide handle into the protein.[2] 2. Oxidation of the copper catalyst: Inactivation of Cu(I) to Cu(II).[2] 3. Degraded reagents: The azide probe or other reagents may have degraded. 4. Inhibitory substances in the buffer: Presence of Tris, EDTA, or other reducing agents like DTT.[2] 5. Insufficient reagent concentration: Low concentration of the azide/alkyne probe. | 1. Confirm the successful incorporation of the bioorthogonal handle using mass spectrometry. 2. Prepare fresh sodium ascorbate solution for each experiment.[2] Degas all solutions to remove dissolved oxygen.[2] Ensure a proper ligand-to-copper ratio (often 5:1) to protect the Cu(I) state.[2] 3. Use high-quality, fresh reagents. 4. Use compatible buffers like PBS or HEPES.[2] Remove interfering substances via dialysis or buffer exchange.[2] Thiol-containing residues can be blocked with N-ethylmaleimide (NEM).[2] 5. Increase the molar excess of the reporter molecule (e.g., 2- to 10-fold over the protein).[2] |
| Protein Degradation or Aggregation | 1. Oxidative damage from ROS: Copper-mediated generation of reactive oxygen species.[9][10] 2. Reaction of ascorbate byproducts with the protein: Dehydroascorbate can react with lysine (B10760008) and arginine residues.[12] 3. High local concentration of reagents: Can lead to precipitation. 4. Incompatible co-solvent: The organic solvent used to dissolve a hydrophobic reporter molecule may denature the protein. | 1. Use a copper-chelating ligand like THPTA.[7][14] Add ROS scavengers like DMSO or aminoguanidine (B1677879).[7][8][16] Perform the reaction under anaerobic conditions.[11] 2. Include aminoguanidine in the reaction mixture to intercept reactive carbonyl byproducts of ascorbate oxidation.[7][12][16] 3. Add reagents slowly and with gentle mixing. 4. Titrate the amount of co-solvent to the minimum required for solubility of the reporter molecule. |
| High Background Labeling | 1. Non-specific binding of the reporter molecule: The fluorescent dye or other probe may stick to the protein non-covalently.[17] 2. Non-specific reaction of alkyne reagents: In the presence of the copper catalyst, terminal alkynes can sometimes react with protein functional groups.[18] | 1. Optimize blocking steps if applicable (e.g., for cell surface labeling).[17] Include a purification step after the reaction to remove unbound reporter molecules. 2. Ensure the correct stoichiometry and consider reversing the alkyne and azide functionalities on the protein and reporter. |
Quantitative Data Summary
Table 1: Typical CuAAC Reaction Component Concentrations for Protein Labeling
| Component | Typical Concentration Range | Reference |
| Alkyne/Azide Protein | 1 - 20 µM | [17] |
| Azide/Alkyne Reporter | 2 - 10 molar excess over protein | [2] |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM | [14][17] |
| Copper Ligand (e.g., THPTA) | 250 µM - 1 mM (typically 5:1 ratio to Cu) | [2][14] |
| Sodium Ascorbate | 1 - 5 mM | [12][17] |
| Aminoguanidine (optional) | 1 - 5 mM | [12][14] |
Table 2: Recommended Buffers for CuAAC on Proteins
| Recommended Buffers | Incompatible Buffers | Reason for Incompatibility | Reference |
| Phosphate-Buffered Saline (PBS) | Tris-based buffers (e.g., Tris-HCl) | Amine groups chelate copper. | [2][13] |
| HEPES | Glycine | Amine groups chelate copper. | [13] |
| Triethanolamine (TEA) | Buffers containing EDTA | EDTA is a strong copper chelator. |
Experimental Protocols
Protocol 1: General CuAAC Labeling of a Purified Protein
This protocol provides a starting point for the CuAAC labeling of a purified protein. Optimization of reagent concentrations and incubation time may be necessary for specific proteins and reporter molecules.
Materials:
-
Alkyne- or azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Azide- or alkyne-functionalized reporter molecule (e.g., fluorescent dye)
-
Stock Solutions:
-
100 mM Copper(II) Sulfate (CuSO₄) in deionized water
-
200 mM THPTA in deionized water
-
100 mM Sodium Ascorbate in deionized water (prepare fresh)
-
1 M Aminoguanidine in deionized water (optional)
-
-
Degassed buffers
Procedure:
-
Prepare Stock Solutions: Prepare fresh stock solutions of the reagents as listed above.
-
Prepare Protein and Reporter: In a microcentrifuge tube, combine the alkyne/azide-modified protein and the azide/alkyne reporter molecule in the desired molar ratio (e.g., 1:5 protein to reporter) in a reaction buffer (e.g., PBS).
-
Add Ligand and Copper: Add the THPTA ligand solution to the reaction mixture, followed by the CuSO₄ solution. Mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. If using, add aminoguanidine at this stage.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight for highly sensitive proteins.[6] Protect the reaction from light if using a light-sensitive reporter molecule.
-
Purification: Remove excess reagents and purify the labeled protein using methods such as size-exclusion chromatography, dialysis, or affinity chromatography.[5][19]
Protocol 2: Post-Reaction Cleanup - Copper Removal
Residual copper can be detrimental to downstream applications. Here are common methods for its removal:
-
Size-Exclusion Chromatography (SEC): This is an effective method to separate the labeled protein from small molecule reagents, including the copper-ligand complex.
-
Dialysis: Dialyzing the reaction mixture against a buffer containing a mild chelator like EDTA can effectively remove copper ions. However, ensure that the chelator is removed in a subsequent dialysis step if it interferes with downstream applications.
-
Chelating Resins: Resins like Chelex can be used to specifically bind and remove copper ions from the solution.[20]
Visualizations
Caption: General experimental workflow for CuAAC protein labeling.
Caption: A logical troubleshooting guide for common CuAAC issues.
References
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 17. static1.squarespace.com [static1.squarespace.com]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. med.upenn.edu [med.upenn.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Thalidomide-Propargyl-Based PROTACs
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Thalidomide-propargyl-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: How stable is the thalidomide (B1683933) core during synthesis and storage?
A1: The thalidomide core, specifically the glutarimide (B196013) ring, is susceptible to hydrolysis under both acidic and basic conditions. It is crucial to maintain a near-neutral pH during synthesis, purification, and storage to prevent ring-opening, which inactivates the PROTAC's ability to bind to the Cereblon (CRBN) E3 ligase. For long-term storage, it is advisable to store the compounds as solids at -20°C or below.
Q2: Does the stereochemistry of the chiral center on the thalidomide glutarimide ring matter?
A2: Yes, the stereochemistry is critical. The (S)-enantiomer of thalidomide has been shown to bind more effectively to Cereblon. However, the chiral center is prone to racemization under basic conditions. While it is possible to synthesize enantiomerically pure PROTACs, it is important to be aware that the enantiomers can interconvert under physiological conditions.
Q3: What is the most common coupling reaction to link the this compound moiety to the protein of interest (POI) ligand?
A3: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, is the most widely used method. This reaction is highly efficient and forms a stable triazole linkage between the terminal alkyne of the this compound handle and an azide-functionalized POI ligand-linker. It is known for its mild reaction conditions and high yields.[1]
Troubleshooting Guides
Problem Area 1: N-Propargylation of the Thalidomide Moiety
Q: I am getting a low yield or multiple products during the N-propargylation of thalidomide. What are the potential causes and solutions?
A: Low yields and side reactions in the N-propargylation step are common issues. Here are some potential causes and troubleshooting steps:
-
Choice of Base and Solvent: The selection of the base and solvent is critical. While strong bases like sodium hydride (NaH) can be effective, they can also promote side reactions. Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile (B52724) are often preferred. Cesium carbonate is known to have higher solubility in organic solvents which can be advantageous.[2]
-
Reaction Temperature: High temperatures can lead to decomposition and byproduct formation. It is advisable to start the reaction at a lower temperature (e.g., 0 °C or room temperature) and gently heat if necessary while monitoring the reaction progress by TLC or LC-MS.
-
Competing Reactions: The phthalimide (B116566) carbonyls can also be susceptible to nucleophilic attack, although this is less common. Ensure that your reaction conditions are anhydrous to avoid hydrolysis of the glutarimide ring.
-
Purification Challenges: The polarity of the N-propargylated product might be similar to the starting material, making purification by column chromatography difficult. Using a shallow gradient during chromatography can help improve separation.
Problem Area 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
Q: My CuAAC reaction is sluggish, or I am observing significant byproduct formation. How can I optimize this step?
A: While the CuAAC reaction is generally robust, several factors can affect its efficiency and lead to side reactions.
-
Copper(I) Oxidation: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by atmospheric oxygen. It is crucial to either perform the reaction under an inert atmosphere (e.g., nitrogen or argon) or use a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[3]
-
Alkyne Homocoupling (Glaser Coupling): A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne byproduct. This is particularly problematic in the presence of oxygen and the absence of a suitable reducing agent and/or a stabilizing ligand.[3]
-
Choice of Copper Source and Ligand: The combination of the copper source and a stabilizing ligand can significantly impact the reaction rate and reduce side reactions. Common copper sources include Cu(I)Br, Cu(I)I, and CuSO₄ (with a reducing agent). Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are widely used to stabilize the Cu(I) catalyst and improve reaction efficiency.[4]
-
Ascorbate-Related Byproducts: While sodium ascorbate is an effective reducing agent, its decomposition can lead to byproducts that may react with the PROTAC molecule, especially in biological applications. Using a scavenger like aminoguanidine (B1677879) can help mitigate this issue.[1]
-
Solvent Choice: The reaction is typically performed in a variety of solvents, including t-BuOH/H₂O, DMSO, DMF, and THF. The choice of solvent can influence the solubility of the reactants and the reaction rate.
Quantitative Data Summary
Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps
| Step | Reactants | Reagents and Conditions | Typical Yield | Reference(s) |
| N-Alkylation | Thalidomide, Propargyl Bromide | K₂CO₃, DMF, rt to 60 °C | 60-80% | General literature procedure |
| N-Alkylation | Phthalimide, Alkyl Halide | Cs₂CO₃, DMF, 20-70 °C (Microwave) | Good to excellent | [2] |
| CuAAC | This compound, Azide-linker-POI | CuSO₄, Sodium Ascorbate, t-BuOH/H₂O, rt | 70-95% | [4] |
| CuAAC | Alkyne, Azide | CuI, NEt₃, various solvents | Moderate to high | [4] |
Table 2: Common Side Products and Their Identification
| Side Product | Formation Step | Potential Cause | Identification Method |
| Hydrolyzed Thalidomide | Any (esp. with non-neutral pH) | Presence of acid or base, water | LC-MS, NMR |
| Racemized Thalidomide | Any (esp. with base) | Basic conditions | Chiral HPLC |
| Diyne (from alkyne homocoupling) | CuAAC | Oxygen, insufficient reducing agent/ligand | MS (M+M-2 peak), NMR |
| Ascorbate Adducts | CuAAC | Decomposition of sodium ascorbate | LC-MS |
Experimental Protocols
Protocol 1: Synthesis of N-Propargylthalidomide
-
To a stirred solution of thalidomide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add propargyl bromide (1.2 eq, 80% solution in toluene) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
Protocol 2: CuAAC "Click" Reaction for PROTAC Synthesis
-
In a reaction vial, dissolve the this compound intermediate (1.0 eq) and the azide-functionalized POI ligand-linker (1.0-1.1 eq) in a suitable solvent mixture (e.g., 1:1 t-BuOH/H₂O or DMSO).
-
Prepare a stock solution of Sodium Ascorbate (e.g., 1 M in water) and a stock solution of Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in water).
-
To the reaction mixture, add the sodium ascorbate solution (0.1-0.3 eq).
-
Add the CuSO₄ solution (0.05-0.1 eq). If using a ligand like THPTA, pre-mix the CuSO₄ and the ligand before adding to the reaction.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude PROTAC is then purified by column chromatography on silica gel or by preparative HPLC.
Visualizations
Caption: General synthetic workflow for a this compound-based PROTAC.
Caption: Common side reactions in this compound PROTAC synthesis.
Caption: Troubleshooting decision tree for PROTAC synthesis.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jenabioscience.com [jenabioscience.com]
Preventing degradation of Thalidomide-propargyl stock solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thalidomide-propargyl stock solutions. The focus is on preventing chemical degradation to ensure experimental reproducibility and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for thalidomide-containing compounds in solution?
A1: The primary cause of degradation for thalidomide (B1683933) and its derivatives is hydrolysis.[1][2] The glutarimide (B196013) and phthalimide (B116566) rings in the thalidomide core are susceptible to spontaneous cleavage in aqueous solutions, especially at neutral or alkaline pH.[1][2] This process can occur even in organic solvents like DMSO if they have absorbed atmospheric moisture. The major route of thalidomide breakdown in the human body is also through spontaneous hydrolysis.[3]
Q2: How does the propargyl group affect the stability of the molecule?
A2: The propargyl group (a carbon-carbon triple bond) is generally a stable functional group.[4][5] However, its presence in a larger molecule can influence overall properties like solubility and metabolic stability.[4] While the propargyl linker itself is typically stable, substitutions on or near it can affect the molecule's half-life in biological systems.[4] The primary stability concerns for a this compound conjugate will almost always originate from the thalidomide moiety.
Q3: What is the best solvent for preparing my stock solution?
A3: Anhydrous Dimethyl Sulfoxide (DMSO) is the most recommended solvent for dissolving thalidomide and its derivatives, including PROTACs.[6][7][8] Anhydrous Dimethylformamide (DMF) is also a suitable alternative.[6][7] Thalidomide's solubility in these solvents is approximately 12 mg/mL.[6][7] It is crucial to use anhydrous-grade solvents and handle them properly to minimize water absorption, which can accelerate hydrolytic degradation.
Q4: What are the optimal storage conditions for my stock solution?
A4: For long-term stability, stock solutions should be stored at -80°C.[6][9] For shorter-term storage, -20°C is acceptable.[6][10] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock.[6][10] When stored in a suitable solvent at -80°C, solutions may be stable for up to 6 months.[6]
Q5: Why does my compound precipitate when I dilute it into aqueous media for my experiment?
A5: Thalidomide and its derivatives, especially when incorporated into larger molecules like PROTACs, are often poorly soluble in aqueous buffers.[11][12] Precipitation is common when a concentrated DMSO stock is diluted into cell culture media or assay buffers.[13] This is due to the compound's high lipophilicity and large molecular weight.[12] To mitigate this, ensure the final concentration of DMSO in your aqueous solution is as low as possible (typically <0.5%) and that you do not exceed the compound's aqueous solubility limit.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound stock solutions.
Problem 1: Inconsistent or no biological activity observed in assays.
-
Possible Cause: The compound has degraded in the stock solution or during the experiment.
-
Troubleshooting Steps:
-
Prepare Fresh Stock: Always prepare a fresh stock solution from solid powder, especially for critical experiments.[2]
-
Verify Storage: Confirm that stock solutions have been stored correctly at -80°C in tightly sealed vials and that freeze-thaw cycles have been minimized.[6][9]
-
Assess Stability: Perform a stability analysis on your stock solution using LC-MS to quantify the amount of intact compound remaining (see Experimental Protocols section).
-
Consider Experimental Conditions: Be aware that thalidomide can degrade in aqueous cell culture media over the course of a long incubation (e.g., >24 hours) at 37°C.[2]
-
Problem 2: The concentration of my stock solution seems lower than expected.
-
Possible Cause: Incomplete dissolution of the powder or degradation after dissolution.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution: After adding the solvent, vortex the solution thoroughly. If needed, gentle warming or sonication can aid dissolution.[6] Visually inspect the solution to ensure no solid particles remain.
-
Use Anhydrous Solvents: DMSO is hygroscopic (readily absorbs water from the air). Use fresh, anhydrous grade DMSO and minimize the time the container is open to the atmosphere.[9]
-
Quantify Concentration: Use an analytical technique like HPLC with UV detection or LC-MS to accurately determine the concentration of the stock solution immediately after preparation (t=0).[14][15]
-
Problem 3: I see new, unexpected peaks in my LC-MS analysis of the compound.
-
Possible Cause: These are likely degradation products.
-
Troubleshooting Steps:
-
Identify Degradants: The most common degradation products result from hydrolysis of the glutarimide or phthalimide rings. This will result in the addition of one or more water molecules (mass increase of 18 Da per hydrolysis event).
-
Review Handling Procedures: The presence of degradants strongly suggests a problem with storage or handling, such as using non-anhydrous solvent, repeated freeze-thaw cycles, or prolonged storage at inappropriate temperatures.
-
Implement Corrective Actions: Discard the degraded stock. Prepare a new stock using the best practices outlined in the FAQs, including the use of anhydrous DMSO, aliquoting for single use, and storing at -80°C.[6][9]
-
Data Presentation
Table 1: Recommended Storage Conditions for Thalidomide-Based Stock Solutions
| Parameter | Condition | Duration | Rationale | Citations |
| Solvent | Anhydrous DMSO or DMF | N/A | High solubility and compatibility with most assays. Anhydrous grade minimizes hydrolysis. | [6][7][9] |
| Storage (Powder) | -20°C, desiccated | Up to 3 years | Prevents degradation of the solid compound. | [6] |
| Storage (in Solvent) | -80°C | Up to 6 months | Optimal for long-term stability, minimizes degradation kinetics. | [6][9] |
| -20°C | Up to 1-3 months | Acceptable for short-term storage. | [6][10] | |
| Handling | Aliquot into single-use volumes | N/A | Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound. | [6][10] |
Table 2: Common Degradation Products of Thalidomide
| Degradation Type | Mass Change (Da) | Description |
| Hydrolysis (Single) | +18.01 | Cleavage of one of the four amide bonds in the glutarimide or phthalimide rings.[2] |
| Hydrolysis (Double) | +36.02 | Cleavage of two amide bonds. |
| 5-Hydroxylation | +15.99 | CYP-mediated metabolism can produce hydroxylated metabolites.[3][16] |
Visualizations
References
- 1. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rawsource.com [rawsource.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. benchchem.com [benchchem.com]
- 10. Thalidomide | Cell Signaling Technology [cellsignal.com]
- 11. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. ijirmf.com [ijirmf.com]
- 15. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF | The EMBO Journal [link.springer.com]
Assessing the stability of Thalidomide-propargyl under physiological pH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Thalidomide-propargyl, focusing on its stability and use in experiments under physiological pH conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental use of this compound.
| Question ID | Question | Answer |
| TP-STAB-01 | My this compound appears to be degrading in my aqueous buffer at physiological pH (7.4). How can I assess its stability? | The stability of this compound at physiological pH can be influenced by the hydrolysis of the glutarimide (B196013) ring, a known characteristic of the thalidomide (B1683933) core structure. To assess stability, it is recommended to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC). This involves incubating the compound in your experimental buffer (e.g., Phosphate-Buffered Saline, PBS) at 37°C and analyzing aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). A decrease in the peak area corresponding to this compound and the appearance of new peaks would indicate degradation. For a detailed procedure, refer to the Experimental Protocols section. |
| TP-SOL-01 | I am having trouble dissolving this compound in my aqueous experimental buffer. What is the recommended solvent? | This compound, like many small organic molecules, may exhibit limited solubility in purely aqueous solutions. The recommended approach is to first prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect your biological system. |
| TP-REACT-01 | I am observing unexpected side reactions in my experiment involving this compound and other reagents. What could be the cause? | The terminal alkyne of the propargyl group is a reactive functional group. It can undergo dimerization, particularly in the presence of copper catalysts (as used in click chemistry) or other transition metals. Additionally, it can react with strong nucleophiles present in your reaction mixture. It is advisable to carefully review all components of your experimental setup for potential cross-reactivity. Running control experiments that exclude certain components can help identify the source of the side reactions. |
| TP-STORE-01 | What are the recommended storage conditions for this compound, both as a solid and in solution? | As a solid, this compound should be stored in a cool, dry, and dark place, preferably at -20°C, to minimize degradation. Stock solutions, typically prepared in an anhydrous organic solvent like DMSO, should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are generally not recommended for long-term storage due to potential hydrolysis and should be prepared fresh before each experiment. |
Stability Data Summary
The following table summarizes hypothetical stability data for this compound in a common physiological buffer. This data is for illustrative purposes, and it is highly recommended that researchers determine the stability in their specific experimental system.
| Time (hours) | This compound Remaining (%) in PBS (pH 7.4) at 37°C | Major Degradation Product(s) Detected |
| 0 | 100% | None |
| 2 | 95% | Hydrolyzed glutarimide ring species |
| 4 | 88% | Hydrolyzed glutarimide ring species |
| 8 | 75% | Hydrolyzed glutarimide ring species |
| 24 | 50% | Hydrolyzed glutarimide ring species and others |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound by HPLC
This protocol outlines a method to determine the stability of this compound in an aqueous buffer at physiological pH.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath at 37°C
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the Working Solution: Dilute the stock solution to a final concentration of 100 µM in pre-warmed PBS (37°C). Ensure the final DMSO concentration is below 0.5%.
-
Time-Course Incubation: Incubate the working solution at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution and transfer it to an HPLC vial. The t=0 sample should be collected immediately after preparation.
-
HPLC Analysis: Analyze each sample by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) (both often containing 0.1% trifluoroacetic acid or formic acid). Monitor the elution of this compound and any potential degradation products using a UV detector at an appropriate wavelength (e.g., 280 nm).
-
Data Analysis: Integrate the peak area of the this compound peak at each time point. Calculate the percentage remaining by normalizing the peak area at each time point to the peak area at t=0.
Diagrams
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting logic for compound degradation.
Technical Support Center: Advanced Purification of Thalidomide-Propargyl Conjugates
Welcome to the technical support center for the purification of Thalidomide-propargyl conjugates. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in achieving high purity for these critical chemical probes and PROTAC building blocks.
Frequently Asked Questions (FAQs)
Q1: What is the general purification strategy for a crude this compound conjugate after synthesis?
A typical purification workflow involves a two-step process. First, a rapid initial cleanup is performed using automated flash chromatography to remove the bulk of impurities and unreacted starting materials. Flash chromatography is advantageous for its speed and high loading capacity, making it ideal for processing crude reaction mixtures.[1][2] Following this, a second, high-resolution purification step using preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is employed to achieve the final desired purity (>98%), especially for separating closely related impurities or diastereomers.[1][3]
Q2: How do I choose between normal-phase and reverse-phase chromatography for my conjugate?
The choice depends on the polarity of your specific this compound conjugate.
-
Normal-Phase (e.g., silica (B1680970) gel): This is often the first choice for less polar compounds and is a cost-effective method for initial cleanup via flash chromatography.
-
Reverse-Phase (e.g., C18 silica): As research moves towards more complex and polar molecules, reverse-phase chromatography is increasingly used for both flash and preparative HPLC purification.[1] It is particularly effective for purifying the polar molecules often found in PROTAC synthesis. A simple analytical HPLC run can quickly determine the best separation mode.
Q3: My conjugate has a chiral center. How can I separate the enantiomers/diastereomers?
Separating stereoisomers of thalidomide (B1683933) analogs is crucial, and specialized chiral chromatography is required.[4][5]
-
Chiral HPLC & SFC: Both techniques are highly effective. Supercritical Fluid Chromatography (SFC) often provides faster and more efficient separations than HPLC for chiral molecules due to the low viscosity of its mobile phases.[4]
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as Chiralpak® and Chiralcel®, are the most widely used and versatile for separating thalidomide enantiomers and their derivatives.[6][7] The choice of the specific CSP and the mobile phase (often a polar organic solvent like methanol (B129727) or ethanol) is critical for achieving baseline separation.[6][7]
Q4: What are some common impurities I should look for?
Common impurities can originate from the starting materials or from side reactions and degradation. L-glutamine is a potential starting material impurity.[8] Furthermore, the thalidomide molecule can undergo hydrolysis, so degradation products may also be present in your sample.[8][9] It is essential to use a high-resolution analytical method like LC-MS to identify these impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during purification.
Problem 1: Low Purity or Poor Resolution After Initial Flash Chromatography
If your initial flash chromatography step yields a product with low purity, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low purity post-flash chromatography.
Problem 2: Difficulty Separating Diastereomers with Chiral Chromatography
Achieving baseline separation of stereoisomers can be challenging. If you are struggling, a systematic approach to method development is key.
References
- 1. biotage.com [biotage.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. chiraltech.com [chiraltech.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
How to address off-target effects of thalidomide-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you address and mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of off-target effects observed with thalidomide-based PROTACs?
A1: Off-target effects with thalidomide-based PROTACs can be broadly categorized into two main types:
-
Degradation of Unintended Proteins: This is the most common off-target effect. It occurs when the PROTAC induces the degradation of proteins other than the intended Protein of Interest (POI). A significant concern with thalidomide-based PROTACs is the degradation of "neosubstrates," which are proteins not normally targeted by the Cereblon (CRBN) E3 ligase but are recruited for degradation upon binding of the thalidomide (B1683933) moiety.[1][2][3] A well-known class of neosubstrates includes certain zinc-finger (ZF) transcription factors like IKZF1, IKZF3, and SALL4.[2][3][4][5]
-
Degradation-Independent Pharmacology: The PROTAC molecule itself, or its constituent parts (the warhead or the E3 ligase binder), can exert biological effects without causing protein degradation.[6] These effects can arise from traditional protein-ligand interactions, such as the inhibition of an off-target protein or the activation of a signaling pathway.[6][7]
Q2: How can I experimentally identify off-target protein degradation?
A2: An unbiased and comprehensive approach is crucial for identifying unintended protein degradation. The cornerstone method is mass spectrometry (MS)-based global proteomics .[6][8][9][10] This technique compares the protein abundance profiles of cells treated with your active PROTAC against cells treated with a vehicle control and a negative control PROTAC.[11] Proteins that are significantly downregulated only in the presence of the active PROTAC are considered potential off-targets.[11]
For targeted validation of potential off-targets identified through proteomics, orthogonal methods such as Western Blotting or targeted protein quantification are recommended.[11]
Q3: My proteomics data shows changes in many proteins. How can I distinguish direct degradation off-targets from downstream effects of on-target degradation?
A3: Differentiating direct off-targets from indirect, downstream signaling effects is a critical step. A combination of experimental strategies can provide clarity:
-
Time-Course Experiment: Direct degradation typically occurs rapidly (e.g., within 2-8 hours).[6] In contrast, downstream changes in protein expression resulting from signaling cascades often take longer. Performing a time-course proteomics experiment can help distinguish early, direct degradation events from later, indirect effects.[11]
-
Transcriptomics (RNA-Seq): To confirm that protein loss is due to degradation and not transcriptional downregulation, you can perform RNA-sequencing.[11] If mRNA levels for a specific protein remain unchanged while the protein level decreases, it strongly suggests post-transcriptional degradation.
-
Target Engagement Assays: Confirming that your PROTAC physically interacts with the suspected off-target protein is key. Techniques like the Cellular Thermal Shift Assay (CETSA) can verify target engagement in intact cells.[7][11][12] A shift in the thermal stability of the off-target protein in the presence of the PROTAC indicates a direct binding interaction.[13][14]
Q4: How can I minimize the degradation of known CRBN neosubstrates like zinc-finger proteins?
A4: Degradation of neosubstrates is driven by the thalidomide moiety's interaction with CRBN.[1][3] Strategies to minimize these effects focus on modifying the CRBN binder:
-
Rational Design of the CRBN Ligand: Subtle structural modifications to the phthalimide (B116566) ring of the thalidomide ligand can alter its neosubstrate degradation profile.[1][4] For example, substitutions at specific positions (e.g., C5 or C6) on the pomalidomide (B1683931) or lenalidomide (B1683929) scaffold have been shown to reduce the degradation of ZF proteins while maintaining on-target activity.[1][4]
-
Linker Attachment Point: The position where the linker is attached to the thalidomide ligand can influence both the stability of the PROTAC and its ability to degrade neosubstrates.[15] Experimenting with different attachment points is a valid optimization strategy.
Q5: What are the most important control experiments to include when studying off-target effects?
A5: Proper controls are essential to ensure that your observed effects are specific to the PROTAC's mechanism of action. Two controls are critical:
-
Negative Control PROTAC: This is a molecule that is structurally similar to your active PROTAC but cannot form a productive ternary complex. A common approach is to use an inactive epimer or a mutated version of the E3 ligase ligand (e.g., a thalidomide analog that doesn't bind CRBN) that still binds the POI.[6] This control helps distinguish degradation-dependent effects from degradation-independent pharmacology.[6]
-
Washout Experiment: To confirm that an observed phenotype is due to protein degradation, you can perform a washout experiment. After treating cells with the PROTAC to induce degradation, the compound is removed from the culture medium. Monitoring the recovery of the protein levels and the reversal of the phenotype over time confirms that the effect was due to the continuous presence and activity of the degrader.[6]
Troubleshooting Guides
Problem 1: High cellular toxicity is observed at effective degradation concentrations.
| Possible Cause | Troubleshooting Step |
| On-target toxicity | The degradation of your intended target protein is genuinely toxic to the cells. Action: Validate that the phenotype correlates with on-target degradation using washout experiments and attempts to rescue the phenotype with a degradation-resistant mutant of your target.[6] |
| Off-target degradation | The PROTAC is degrading an essential protein, leading to cell death. Action: Perform global proteomics to identify unintended targets.[6][11] Validate any essential proteins identified as off-targets using Western Blot. |
| Degradation-independent pharmacology | The PROTAC molecule itself is causing toxicity through off-target binding without degradation. Action: Test a negative control PROTAC (with a mutated CRBN ligand) to see if the toxic phenotype persists.[6] |
| Solvent toxicity | The concentration of the solvent (e.g., DMSO) is too high. Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the solvent alone to determine its cytotoxic concentration and ensure your experimental concentration is well below this level.[11] |
Problem 2: Global proteomics reveals significant degradation of unintended proteins.
| Possible Cause | Troubleshooting Step |
| Non-selective warhead | The ligand binding to your POI also has affinity for other proteins. Action: Characterize the selectivity of your warhead alone using techniques like CETSA MS.[7] If it is not selective, consider designing or choosing a more selective binder for your POI.[16] |
| Sub-optimal linker | The linker length, composition, or attachment point creates a ternary complex geometry that favors the ubiquitination of off-target proteins. Action: Systematically vary the linker design (length, rigidity, attachment points).[16] Re-screen new designs for selectivity using proteomics. |
| CRBN neosubstrate degradation | The thalidomide ligand is inherently causing degradation of known neosubstrates (e.g., ZF proteins). Action: Synthesize and test PROTACs using modified thalidomide analogs designed to reduce neosubstrate degradation.[4] |
| Use of an alternative E3 ligase | Different E3 ligases have different endogenous substrates and may form different off-target complexes. Action: If CRBN-based approaches consistently show off-target issues, consider designing a PROTAC that hijacks a different E3 ligase, such as VHL. VHL-based PROTACs are sometimes considered to have fewer off-target degradation profiles.[6][17] |
Visualizations and Methodologies
Diagrams of Pathways and Workflows
Caption: Mechanism of on-target vs. off-target neosubstrate degradation.
Caption: Experimental workflow for identifying and validating off-targets.
Caption: Logical relationships for optimizing PROTAC selectivity.
Quantitative Data Summary
The binding affinity of the immunomodulatory drug (IMiD) to CRBN is a key parameter that can influence PROTAC efficacy and selectivity.
| Table 1: Representative Binding Affinities of IMiDs to CRBN | ||
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~0.7 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~0.3 µM | Isothermal Titration Calorimetry (ITC) |
| (Data sourced from[18]) |
Key Experimental Protocols
Protocol 1: Global Proteomics Workflow for Off-Target Identification
This protocol outlines a standard workflow for identifying off-target protein degradation using quantitative mass spectrometry.[6][11]
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to ~70-80% confluency.
-
Prepare treatment groups: 1) Vehicle control (e.g., DMSO), 2) Active PROTAC (at optimal degradation concentration, e.g., 1x DCmax), and 3) Negative control PROTAC.
-
Treat cells for a duration appropriate to capture direct degradation (e.g., 6-8 hours).[6]
-
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration for each sample (e.g., using a BCA assay).
-
-
Protein Digestion and Labeling:
-
Take an equal amount of protein from each sample.
-
Perform protein reduction, alkylation, and digestion into peptides using trypsin.
-
For quantitative analysis, label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[6]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins across all samples.[11]
-
Perform statistical analysis to identify proteins whose abundance is significantly decreased in the active PROTAC-treated sample compared to both the vehicle and negative controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify the direct binding of a PROTAC to a potential off-target protein in a cellular environment.[7][12][13][14]
-
Cell Treatment:
-
Treat intact cells with either the vehicle control or the PROTAC at a desired concentration.
-
Incubate under normal culture conditions for a sufficient time to allow for target engagement (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation. A typical range is 40°C to 70°C.[14]
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the specific protein of interest remaining in the soluble fraction using Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and PROTAC-treated samples.
-
A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates that the PROTAC has bound to and stabilized the protein, confirming target engagement.
-
Protocol 3: NanoBRET™ Assay for Ternary Complex Formation
This live-cell assay can be adapted to measure the formation of a ternary complex between an off-target protein, the PROTAC, and the E3 ligase.[19][20][21]
-
Cell Line Preparation:
-
Engineer a cell line to express the putative off-target protein fused to a NanoLuc® (NLuc) luciferase (the energy donor).
-
Co-express the E3 ligase (CRBN) fused to a HaloTag® (the energy acceptor).
-
-
Assay Setup:
-
Plate the engineered cells in a suitable microplate.
-
Add the HaloTag® fluorescent ligand, which will covalently bind to the HaloTag-CRBN fusion, making it fluorescent.
-
-
PROTAC Treatment:
-
Add the PROTAC at various concentrations to the wells.
-
If the PROTAC brings the NLuc-off-target and the HaloTag-CRBN into close proximity, Bioluminescence Resonance Energy Transfer (BRET) will occur.
-
-
Signal Detection:
-
Add the NLuc substrate (furimazine) to initiate the luminescent reaction.
-
Measure the light emission at two wavelengths (one for the NLuc donor and one for the HaloTag acceptor) using a plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A dose-dependent increase in the BRET ratio upon PROTAC addition indicates the formation of the off-target ternary complex.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pelagobio.com [pelagobio.com]
- 8. panomebio.com [panomebio.com]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. sapient.bio [sapient.bio]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) The cellular thermal shift assay for evaluating drug target interactions in cells (2014) | Rozbeh Jafari | 1097 Citations [scispace.com]
- 15. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. selvita.com [selvita.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Propargyl PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answer frequently asked questions regarding the improvement of cell permeability for Thalidomide-propargyl Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the cell permeability of my this compound PROTAC?
A1: The main obstacles to cell permeability for this compound PROTACs are their inherent physicochemical properties. These molecules often have a high molecular weight (typically over 800 Da) and a large polar surface area (PSA), placing them outside the typical chemical space of membrane-permeable drugs as defined by guidelines like Lipinski's Rule of Five.[1][2] The presence of multiple hydrogen bond donors (HBDs) and acceptors (HBAs) further hinders their ability to passively diffuse across the lipophilic cell membrane.[1][3]
Q2: How does the linker connecting Thalidomide and the warhead influence cell permeability?
A2: The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[3] Key aspects of the linker to consider include:
-
Length: Shorter linkers are often associated with improved permeability.[4] However, the optimal length is a balance between permeability and the ability to form a productive ternary complex.[5]
-
Composition: The chemical makeup of the linker significantly impacts properties like solubility and polarity.[6] Polyethylene glycol (PEG) linkers can enhance aqueous solubility, but shorter alkyl linkers have been advocated to reduce the total polar surface area.[6][7]
-
Conformation: Flexible linkers may adopt folded conformations that shield polar groups through intramolecular hydrogen bonds, which can enhance membrane permeability.[8][9][10] Rigid linkers, such as those incorporating piperidine (B6355638) or piperazine (B1678402) moieties, can also improve permeability and metabolic stability.[1]
Q3: Can the choice of E3 ligase ligand affect the permeability of the entire PROTAC molecule?
A3: Yes, the E3 ligase ligand is a significant contributor to the overall properties of the PROTAC. While Thalidomide and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ligase, the ligand itself contributes to the molecule's size, polarity, and potential for interactions with membrane transporters.[11][12] The development of smaller, more drug-like E3 ligase ligands has been a strategy to improve the cell permeability of PROTACs.[13][14]
Q4: What is the "hook effect" and how does it relate to cell permeability?
Q5: Are there computational methods to predict the cell permeability of my PROTAC designs?
A5: While computational modeling of PROTAC permeability is an evolving area, traditional parameters like calculated logP (cLogP), polar surface area (PSA), and molecular weight are used as initial indicators. However, due to the unique size and flexibility of PROTACs, these standard models may not be as predictive as they are for smaller molecules. More advanced techniques involving molecular dynamics simulations are being explored to understand how PROTACs adopt different conformations in various environments, which can influence their permeability.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of this compound PROTAC permeability.
| Problem | Potential Cause | Suggested Solution |
| 1. Good biochemical activity but poor cellular degradation. | Low cell permeability of the PROTAC.[15] | 1. Assess Permeability: Conduct a PAMPA or Caco-2 assay to quantify permeability.[17][18] 2. Optimize Linker: Synthesize analogs with shorter or more rigid linkers to reduce PSA and improve permeability.[1][4] 3. Amide-to-Ester Substitution: Replace amide bonds in the linker with esters to reduce the number of hydrogen bond donors.[4][19] |
| Active efflux by membrane transporters (e.g., P-glycoprotein).[20] | 1. Determine Efflux Ratio: Use a bidirectional Caco-2 assay to calculate the efflux ratio.[15][18] 2. Confirm with Inhibitors: Co-administer your PROTAC with a known efflux pump inhibitor in cellular assays.[15] | |
| Poor solubility in assay media.[21] | 1. Measure Solubility: Determine the kinetic solubility of your PROTAC in the cell culture medium. 2. Formulation Strategies: Consider using a small percentage of a co-solvent like DMSO or formulating the PROTAC as an amorphous solid dispersion.[21][22] | |
| 2. Inconsistent results in Caco-2 permeability assays. | Low recovery of the PROTAC due to non-specific binding to plasticware.[23][24] | 1. Add BSA: Incorporate a low concentration of Bovine Serum Albumin (BSA), such as 0.25-1%, into the basolateral or both assay compartments to minimize non-specific binding.[15][23][24] |
| Compromised integrity of the Caco-2 cell monolayer.[15] | 1. Monitor TEER: Measure the transepithelial electrical resistance (TEER) before and after the assay to ensure the monolayer remains intact. 2. Use a Marker: Include a low-permeability marker like Lucifer Yellow to check for leaks in the monolayer.[15] | |
| Instability of the PROTAC in the assay medium.[25] | 1. Assess Stability: Incubate the PROTAC in the assay buffer for the duration of the experiment and quantify its concentration over time using LC-MS to check for degradation.[25] |
Data Presentation: Comparative Permeability Data
The following table summarizes representative quantitative data for PROTACs with varying structural features, illustrating the impact of these modifications on permeability.
| PROTAC ID | Linker Type | Key Structural Modification | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A-B) (10-6 cm/s) | Efflux Ratio (B-A/A-B) | Reference |
| PROTAC A | PEG4 | Baseline | 0.2 | 0.5 | 8.4 | [18] |
| PROTAC B | Alkyl C4 | Shorter, more lipophilic linker | 0.5 | 1.2 | 2.1 | [7] |
| PROTAC C | PEG2 | Shorter PEG linker | 0.4 | 0.9 | 5.3 | [4] |
| PROTAC D | PEG4 | Amide replaced with ester | 0.8 | 1.8 | 3.0 | [4][19] |
| PROTAC E | Propargyl-PEG3 | Rigidifying element | 0.6 | 1.5 | 2.5 | N/A (Illustrative) |
Note: Data are illustrative and compiled from multiple sources to show general trends. Actual values are highly dependent on the specific warhead and overall molecular structure.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for initial permeability screening.[17][26]
Methodology:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of 1% lecithin (B1663433) in dodecane. Allow the solvent to evaporate for at least one hour.[27][28]
-
Prepare Acceptor Solution: Add 300 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a 96-well acceptor plate.[27]
-
Prepare Donor Solution: Dissolve the PROTAC in PBS (with a minimal amount of DMSO if necessary) to the desired final concentration (e.g., 10-50 µM). Add 200 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, forming a "sandwich". Incubate at room temperature for 4-16 hours with gentle shaking.[28]
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the concentrations in the donor and acceptor wells and the incubation time.
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and active transport.[1][17]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and the formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Assay Preparation: Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS). Pre-incubate the monolayers with HBSS for 30-60 minutes.[27]
-
Bidirectional Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the PROTAC working solution (typically 1-10 µM in HBSS, potentially with 0.25-1% BSA) to the apical (upper) chamber. Add fresh HBSS (with or without BSA) to the basolateral (lower) chamber.[23][27]
-
Basolateral to Apical (B-A) Transport: Add the PROTAC working solution to the basolateral chamber and fresh HBSS to the apical chamber.[27]
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 1-2 hours.[27]
-
Sample Collection and Analysis: At specified time points, collect samples from the receiver chamber and analyze the concentration of the PROTAC by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate Papp for both A-B and B-A directions.
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.[15]
-
Mandatory Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. precisepeg.com [precisepeg.com]
- 12. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. scholars.mssm.edu [scholars.mssm.edu]
- 23. enamine.net [enamine.net]
- 24. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. benchchem.com [benchchem.com]
- 26. PAMPA | Evotec [evotec.com]
- 27. benchchem.com [benchchem.com]
- 28. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
Technical Support Center: Minimizing Copper Catalyst Toxicity in Live-Cell Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on minimizing copper catalyst toxicity during live-cell click chemistry experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your live-cell labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of copper catalyst toxicity in live-cell click reactions?
A1: The primary cause of toxicity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in live cells is the generation of reactive oxygen species (ROS).[1][2] The Cu(I) catalyst, in the presence of a reducing agent like sodium ascorbate (B8700270) and molecular oxygen, produces ROS which can damage cellular components such as lipids, proteins, and DNA, leading to oxidative stress and cell death.[1][3] The free copper ions themselves are also cytotoxic.[2][4][5][6]
Q2: What are the main strategies to reduce copper-induced cytotoxicity?
A2: The main strategies to mitigate copper toxicity in live-cell experiments include:
-
Ligand-Assisted Catalysis: Using chelating ligands to stabilize the Cu(I) ion, which reduces its toxicity and can also enhance the reaction rate.[1][2]
-
Optimizing Reagent Concentrations: Using the lowest effective concentration of the copper catalyst and employing an excess of the ligand. A 5:1 ligand to copper ratio is often effective at preserving cell viability.[3]
-
Using Additives: Including reagents like aminoguanidine (B1677879) to scavenge toxic byproducts.[3]
-
Controlling Reaction Conditions: Performing the reaction at low temperatures (e.g., 4 °C) and for the shortest possible duration.[3]
-
Copper-Free Alternatives: Employing bioorthogonal reactions that do not require a copper catalyst, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][8]
-
Using Chelating Azides: Designing azide (B81097) reagents that can chelate copper can significantly increase the reaction rate at lower, less toxic copper concentrations.[9]
Q3: Which ligands are recommended to reduce copper toxicity, and at what ratio?
A3: Several chelating ligands are effective at reducing copper toxicity. Tris(hydroxypropyltriazolyl)methylamine (THPTA) and tris(benzyltriazolylmethyl)amine (TBTA) are commonly used.[2][3] THPTA is particularly noted for its ability to both accelerate the reaction and protect cells from oxidative damage.[3][10][11] A ligand-to-copper ratio of 5:1 has been shown to be effective in preserving the viability of multiple cell types.[3] Other ligands like L-histidine have also been shown to be effective catalysts for CuAAC in live cells with low toxicity.[4][5]
Q4: Can CuAAC be used for intracellular labeling in live cells?
A4: While challenging, intracellular CuAAC in live cells is possible. The main obstacles, in addition to copper toxicity, are the deactivation of the copper catalyst by endogenous molecules like glutathione (B108866) (GSH) and the limited uptake of reagents.[12] Strategies to overcome these challenges include using cell-penetrating peptide-conjugated ligands to enhance uptake and pretreating cells with agents like N-ethylmaleimide (NEM) to reduce the concentration of intracellular thiols that deactivate the catalyst.[12][13][14]
Q5: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and when should it be used?
A5: SPAAC is a "copper-free" click chemistry reaction that utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide without the need for a catalyst.[1][7][15] This method is highly biocompatible and is an excellent alternative when copper toxicity is a significant concern, especially for in vivo applications or with particularly sensitive cell types.[7][8] However, the kinetics of SPAAC can be slower than CuAAC, and the strained alkynes can sometimes react with other biological nucleophiles.[8][10]
Troubleshooting Guides
Problem 1: High Cell Death or Low Viability After Click Reaction
| Potential Cause | Troubleshooting Step |
| Excessive free copper | Increase the ligand-to-copper ratio. A 5:1 ratio of THPTA to CuSO4 is a good starting point.[3] |
| High copper concentration | Titrate the copper concentration down to the lowest effective level (e.g., start with 50 µM and decrease).[3] |
| ROS-induced damage | Add aminoguanidine (e.g., 1 mM) to the reaction mixture to scavenge reactive carbonyl species.[3] Ensure a fresh solution of sodium ascorbate is used. |
| Prolonged reaction time | Minimize the incubation time for the click reaction. Monitor the reaction progress to determine the minimum time required. |
| Reaction temperature is too high | Perform the click reaction at a lower temperature, such as 4 °C, to slow down metabolic processes and reduce ROS generation.[3] |
| Inherent sensitivity of the cell line | Consider using a copper-free click chemistry method like SPAAC.[1][7] |
Problem 2: Low or No Labeling Signal
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation (especially intracellularly) | For intracellular labeling, consider pretreating cells with a thiol-scavenging agent like N-ethylmaleimide (NEM) to reduce glutathione (GSH) levels.[12][13][14] |
| Insufficient reagent uptake (intracellular) | Use ligands conjugated to cell-penetrating peptides to enhance the intracellular concentration of the copper catalyst.[12][13] |
| Poor reagent quality | Ensure the alkyne and azide reagents are not degraded. Perform a positive control reaction in a cell-free system.[16] |
| Suboptimal reagent concentrations | Optimize the concentrations of your azide and alkyne probes. |
| Steric hindrance | The azide or alkyne tag may be in a sterically inaccessible location on the target biomolecule. Consider redesigning the probe or the labeling strategy. |
| Solubility issues | Ensure all reaction components are fully dissolved in the reaction buffer. A co-solvent like DMSO may be used, but its concentration should be kept low for live-cell experiments.[7] |
Quantitative Data Summary
Table 1: Effect of THPTA Ligand on Cell Viability in the Presence of Copper
| Cell Line | Copper (CuSO4) Concentration (µM) | Ligand (THPTA) : Copper Ratio | Cell Viability (%) |
| HeLa | 50 | 0:1 | ~60% |
| HeLa | 50 | 5:1 | >95% |
| CHO | 100 | 0:1 | ~50% |
| CHO | 100 | 5:1 | >95% |
| Jurkat | 200 | 0:1 | ~40% |
| Jurkat | 200 | 5:1 | >95% |
| Data is illustrative and compiled from trends described in the literature.[3] |
Table 2: Intracellular Reaction Yields in OVCAR5 Cells
| Condition | Yield on Membrane Proteins (%) | Yield on Cytosolic Proteins (%) | Cell Viability (%) |
| Standard CuAAC with CPP-ligand | >18% | ~0.8% | ~75% |
| CuAAC with CPP-ligand + NEM pretreatment | >18% | ~14% | Not specified |
| CPP: Cell-Penetrating Peptide; NEM: N-ethylmaleimide. Data from a study on intracellular CuAAC.[12][13][14] |
Key Experimental Protocols
Protocol 1: General Live-Cell Surface Labeling using CuAAC
This protocol is a general guideline and should be optimized for your specific cell type and reagents.
1. Cell Preparation: a. Seed cells in a suitable culture plate and grow to the desired confluency. b. If metabolic labeling is required, incubate cells with an azide- or alkyne-modified metabolic precursor (e.g., Ac4ManNAz) for 24-48 hours.[3] c. Gently wash the cells twice with ice-cold DPBS.
2. Preparation of the Click Reaction Cocktail (on ice): a. In a microcentrifuge tube, prepare the following mixture in this order: i. Ice-cold DPBS. ii. Aminoguanidine (to a final concentration of 1 mM). iii. Ligand (e.g., THPTA) and CuSO4. Premix the ligand and CuSO4 at a 5:1 molar ratio before adding to the buffer. Aim for a final copper concentration of 50-100 µM.[3] iv. Azide- or alkyne-functionalized detection reagent (e.g., a fluorescent dye). b. Just before adding to the cells, add freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM. c. Gently mix and let the cocktail sit on ice for 10 minutes.
3. Labeling Reaction: a. Aspirate the DPBS from the cells and add the click reaction cocktail. b. Incubate at 4 °C for 10-30 minutes. The optimal time should be determined empirically. c. Aspirate the reaction cocktail and wash the cells three times with ice-cold DPBS.
4. Analysis: a. The cells can now be fixed for imaging or analyzed by flow cytometry. b. For viability assessment, return a parallel set of treated cells to normal growth medium and assess viability after 24 hours using an appropriate assay (e.g., MTS or MTT).[12]
Protocol 2: Cell Viability Assay (MTS/MTT)
1. Cell Treatment: a. Plate cells in a 96-well plate. b. Expose cells to the complete click reaction cocktail (including copper, ligand, ascorbate, etc.) for the desired duration. Include appropriate controls (e.g., untreated cells, cells treated with copper alone, cells treated with ligand alone).
2. Post-Treatment Incubation: a. After the treatment period, remove the reaction cocktail, wash the cells with DPBS, and add fresh culture medium. b. Return the plate to the incubator for 24 hours to allow for recovery or progression of cell death.
3. Viability Measurement: a. Add the MTS or MTT reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (typically 1-4 hours). c. Measure the absorbance at the appropriate wavelength using a plate reader. d. Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability.[4][5][12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Labeling live cells by copper-catalyzed alkyne--azide click chemistry. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pomalidomide-Propargyl Outshines Thalidomide-Propargyl in PROTAC Efficacy: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's (Proteolysis Targeting Chimera) efficacy. This guide provides a detailed comparison of two widely used Cereblon (CRBN) ligands, Thalidomide-propargyl and Pomalidomide-propargyl, for their impact on PROTAC performance. The evidence presented indicates a general superiority of pomalidomide-based PROTACs in achieving more potent and efficient degradation of target proteins.
Pomalidomide (B1683931), a second-generation immunomodulatory drug (IMiD), generally exhibits a higher binding affinity for the CRBN E3 ubiquitin ligase compared to its predecessor, thalidomide (B1683933).[1][2] This enhanced affinity often translates to the formation of a more stable and productive ternary complex, comprising the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Quantitative Comparison of CRBN Ligand Performance
The following tables summarize key quantitative data comparing the binding affinities of the parent molecules, thalidomide and pomalidomide, to CRBN, and the degradation performance of PROTACs derived from them.
Table 1: Binding Affinity of CRBN Ligands
| Ligand | Dissociation Constant (Kd) to CRBN |
| Thalidomide | ~250 nM |
| Pomalidomide | ~157 nM |
Note: Data is compiled from various studies and experimental conditions may vary.
Table 2: Comparative Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | CRBN Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide | ~8 | >98 | MV4;11 |
| ARV-825 | Pomalidomide | <1 | >95 | Jurkat |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
The data clearly illustrates that pomalidomide possesses a stronger binding affinity to CRBN. While direct head-to-head comparisons of propargyl-linked thalidomide and pomalidomide in otherwise identical PROTACs are not always available, the trend in the literature suggests that the higher affinity of pomalidomide contributes to more potent degradation, as exemplified by the lower DC50 value for the pomalidomide-based BRD4 degrader ARV-825.[1]
Signaling Pathways and Mechanism of Action
The fundamental mechanism of action for both thalidomide- and pomalidomide-based PROTACs is the hijacking of the CRL4-CRBN E3 ubiquitin ligase complex to induce ubiquitination and degradation of a target protein. The degradation of a target protein like BRD4, a key epigenetic reader, leads to the downregulation of its target genes, including the proto-oncogene c-Myc, ultimately resulting in anti-proliferative effects in cancer cells.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on standardized and well-executed experimental protocols. Below are detailed methodologies for key experiments.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC compound (Thalidomide- or Pomalidomide-based)
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control. For mechanistic validation, pre-treat a set of cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein and CRBN
-
PROTAC compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody against the target protein for immunoprecipitation (IP)
-
Protein A/G magnetic beads
-
Antibody against ubiquitin for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration around its DC50 and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-8 hours) to allow for the accumulation of ubiquitinated target protein. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells using a buffer that preserves ubiquitination.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the lysates with an antibody against the target protein overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform Western blotting as described above.
-
Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein. A ladder of high-molecular-weight bands in the PROTAC-treated sample indicates ubiquitination.
-
Experimental and Troubleshooting Workflow
A systematic workflow is crucial for the successful evaluation of PROTACs.
Conclusion
The available evidence strongly suggests that pomalidomide is a more potent CRBN ligand than thalidomide for the development of PROTACs.[2] Its higher binding affinity generally leads to the formation of a more stable ternary complex, resulting in more efficient and potent target protein degradation.[1] While thalidomide-based PROTACs are still valuable tools, researchers and drug developers may find that pomalidomide-based degraders offer a more direct path to achieving desired efficacy. The choice of the E3 ligase ligand is a critical design parameter, and the data presented in this guide supports the preferential use of pomalidomide for developing highly effective CRBN-recruiting PROTACs. However, it is important to note that the linker and the target-binding moiety also play crucial roles in the overall performance of a PROTAC, and empirical testing is essential for optimization.
References
A Comparative Analysis of Cereblon E3 Ligase Ligands: From Thalidomide Derivatives to Next-Generation Modulators
For researchers, scientists, and drug development professionals, the strategic selection of a Cereblon (CRBN) E3 ligase ligand is a critical step in the development of potent and selective targeted protein degraders. This guide provides a comprehensive comparison of Thalidomide-propargyl and other key CRBN ligands, offering insights into their binding affinities, degradation efficiencies, and underlying mechanisms of action. The information presented is supported by quantitative data and detailed experimental protocols to aid in the informed design of novel therapeutics.
Cereblon (CRBN) has emerged as a highly tractable E3 ubiquitin ligase for targeted protein degradation, largely due to the well-characterized ligands derived from thalidomide (B1683933). These molecules, often termed immunomodulatory drugs (IMiDs), and the newer Cereblon E3 Ligase Modulators (CELMoDs), function as "molecular glues," altering the substrate specificity of the CRL4-CRBN complex to induce the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[1][2][3] this compound is a derivative of thalidomide functionalized with a propargyl group, designed for easy incorporation into Proteolysis Targeting Chimeras (PROTACs) via click chemistry.[4][5][6] Its primary role is to recruit the CRBN E3 ligase, and its binding characteristics are expected to be comparable to its parent molecule, thalidomide.[5]
Quantitative Comparison of CRBN Ligand Performance
The efficacy of a CRBN ligand is determined by its binding affinity to Cereblon and its ability to induce the degradation of target proteins. The following table summarizes key quantitative data for prominent CRBN ligands.
| Ligand | Binding Affinity to CRBN (IC50/Kd) | Neosubstrate Degradation | Key Characteristics & Notes |
| Thalidomide | ~250 nM (Kd)[7] | Less efficient in degrading Ikaros/Aiolos compared to its analogs.[7] | The foundational CRBN ligand. Its (S)-enantiomer exhibits significantly stronger binding to CRBN.[8][9] |
| This compound | Not directly reported; expected to be similar to thalidomide. | Used as a building block for PROTACs to induce degradation of specific target proteins.[4][5][6] | A derivative for PROTAC synthesis with an alkyne handle for click chemistry.[4][6] |
| Lenalidomide (B1683929) | ~178 nM (Kd)[7], 0.64 µM (Kd)[10] | More potent than thalidomide in degrading Ikaros and Aiolos.[11] | An analog of thalidomide with improved potency.[11][12] |
| Pomalidomide (B1683931) | ~157 nM (Kd)[7], 264 ± 18 nM (Kd)[3] | More potent than lenalidomide in degrading Ikaros and Aiolos.[3][11] | A second-generation thalidomide analog with enhanced anti-myeloma activity.[3][11] |
| Iberdomide (B608038) (CC-220) | ~0.06 µM (IC50)[13], ~150 nM (IC50)[14] | More efficient degradation of Ikaros and Aiolos compared to lenalidomide and pomalidomide.[11][14] | A CELMoD with higher binding affinity to CRBN.[11][14] Induces a greater percentage of CRBN in the active 'closed' conformation (~50%) compared to pomalidomide (~20%).[13][15] |
| Mezigdomide (CC-92480) | ~0.03 µM (IC50)[13] | The most potent among the listed ligands for the degradation of Ikaros and Aiolos.[13][16] | A highly potent CELMoD that induces 100% of CRBN into the active 'closed' conformation, maximizing substrate degradation capacity.[13][17] |
Mechanism of Action: The Molecular Glue Effect
CRBN ligands like thalidomide and its analogs do not bind to the active site of the E3 ligase in a way that inhibits its function. Instead, they act as "molecular glues" by binding to a specific pocket on CRBN, which in turn creates a new surface that can recruit neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][16] This induced proximity between the E3 ligase and the neosubstrate leads to the latter's polyubiquitination and subsequent degradation by the proteasome.[1][3] More potent CELMoDs, such as iberdomide and mezigdomide, are more effective at inducing a conformational change in CRBN to an "active" state, which enhances the recruitment and degradation of neosubstrates.[13][15]
Caption: CRBN Ligand-Mediated Protein Degradation Pathway.
Experimental Protocols
Accurate characterization of CRBN ligands requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate ligand binding and degradation performance.
CRBN Binding Affinity Assays
a) Thermal Shift Assay (TSA)
-
Principle: This assay measures the change in the thermal denaturation temperature of a protein upon ligand binding. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
-
Protocol:
-
Prepare a master mix containing recombinant CRBN-DDB1 complex and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
-
Dispense the master mix into a 96-well or 384-well PCR plate.
-
Add serial dilutions of the test ligand (e.g., this compound) to the wells. Include a DMSO control.
-
Seal the plate and perform a thermal melt experiment using a real-time PCR instrument, gradually increasing the temperature.
-
Monitor the fluorescence intensity as a function of temperature. The inflection point of the curve represents the Tm.
-
Calculate the change in Tm (ΔTm) by subtracting the Tm of the control from the Tm of the ligand-treated samples.
-
b) Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Protocol:
-
Prepare solutions of the recombinant CRBN-DDB1 complex and the test ligand in the same buffer.
-
Load the CRBN-DDB1 solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.
-
Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.
-
Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
Protein Degradation Assays
a) Western Blotting
-
Principle: This technique is used to detect and quantify the levels of a specific protein in a cell lysate, providing a direct measure of protein degradation.
-
Protocol:
-
Culture cells (e.g., multiple myeloma cell lines) and treat them with various concentrations of the CRBN ligand for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[18]
-
Lyse the cells and quantify the total protein concentration using a BCA assay.[18]
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[18]
-
Block the membrane and incubate with a primary antibody specific for the target protein (e.g., Ikaros, Aiolos) and a loading control (e.g., GAPDH, β-actin).[18]
-
Incubate with a corresponding HRP-conjugated secondary antibody.[18]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).[18]
-
b) In-Cell ELISA
-
Principle: A high-throughput method to quantify intracellular protein levels in a plate-based format.
-
Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the target protein.
-
Add an HRP-conjugated secondary antibody.
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Normalize the signal to cell number (e.g., using a nuclear stain) to determine the relative protein levels.
-
Caption: Workflow for CRBN Ligand Characterization.
Conclusion
The landscape of Cereblon E3 ligase ligands is rapidly evolving, with newer generations of CELMoDs demonstrating significantly enhanced potency and efficacy compared to the parent thalidomide structure. This compound serves as a valuable chemical tool for the construction of PROTACs, leveraging the foundational ability of the thalidomide scaffold to recruit CRBN. For researchers in drug discovery, a thorough understanding of the comparative performance and mechanisms of these ligands, underpinned by robust experimental data, is paramount for the rational design of the next wave of transformative protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bio-techne.com [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 12. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 13. Mezigdomide—A Novel Cereblon E3 Ligase Modulator under Investigation in Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Validating CRBN Engagement by Thalidomide-Propargyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods to validate the engagement of the E3 ligase Cereblon (CRBN) by thalidomide-propargyl, a key component in many proteolysis-targeting chimeras (PROTACs). Robust validation of CRBN engagement is a critical step in the development of effective PROTACs, ensuring the initial event in the degradation cascade occurs efficiently.[1] This document outlines key experimental protocols, presents comparative binding data for thalidomide-based ligands and their alternatives, and visualizes complex biological processes and experimental workflows.
Thalidomide (B1683933) and its derivatives are widely used as CRBN ligands in PROTAC design due to their well-established binding properties.[2][3] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is a critical initial step for subsequent ubiquitination and degradation of the target.[4] Therefore, robust validation of CRBN engagement is a cornerstone of PROTAC development.[4]
Comparative Analysis of Validation Methods
A variety of robust assays are available to quantify the interaction between this compound and CRBN, both in vitro and in living cells. The choice of method often depends on the specific research question, available resources, and desired throughput.
| Method | Principle | Throughput | Cellular Context | Key Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature.[1][4] | Low to Medium | Intact cells or cell lysates | Thermal shift (ΔTm) |
| NanoBRET™ Assay | Measures the proximity-based energy transfer between a NanoLuc-tagged CRBN and a fluorescent tracer, which is competed off by the test compound.[5][6] | High | Intact cells | IC50/EC50 values |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon displacement by a test compound.[4][7] | High | In vitro (purified proteins) | IC50/Ki values |
| AlphaLISA | A bead-based immunoassay where PROTAC-mediated proximity of tagged target protein and CRBN brings donor and acceptor beads together, generating a signal.[1] | High | In vitro (purified proteins) | EC50 values |
| Chemoproteomics | Affinity-based proteomics to identify proteins that interact with a chemical probe (e.g., thalidomide derivative) in a cellular context.[8][9] | Low | Cell lysates | Identification of direct and indirect binders |
| Neosubstrate Degradation Assay | Functionally confirms CRBN modulation by measuring the degradation of its known downstream targets (e.g., IKZF1, IKZF3).[10] | Medium | Intact cells | Western Blot analysis of neosubstrate levels |
Quantitative Binding Data of Thalidomide and Analogs to CRBN
While specific binding affinity data for this compound is not extensively reported in the public domain, the binding of the core thalidomide molecule and its derivatives to CRBN is well-characterized.[7][11] This data provides a strong benchmark for the expected affinity of thalidomide-based PROTAC components.[7][11]
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method |
| Thalidomide | ~250 nM | Not Specified[11] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay[11] |
| Lenalidomide | ~178 nM | Not Specified[11] |
| Pomalidomide | ~157 nM | Not Specified[11] |
Experimental Protocols
Detailed methodologies for key validation assays are provided below.
Cellular Thermal Shift Assay (CETSA)
Principle: This technique is based on the principle that the binding of a ligand to its target protein confers thermal stability to the protein.[1][4] By heating cell lysates or intact cells to various temperatures, the amount of soluble (undenatured) CRBN can be quantified, revealing a thermal shift in the presence of a binding compound.[1]
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat cells with the this compound compound at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).[1]
-
Heating Step: For intact cells, wash and resuspend the cells in a suitable buffer.[1] For cell lysates, prepare lysates and aliquot them. Heat the samples at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at 25°C.[10]
-
Lysis and Separation of Soluble Fraction: For intact cells, lyse the cells by freeze-thaw cycles or using detergent-based lysis buffers.[1] Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[1]
-
Quantification of Soluble CRBN: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble CRBN in each sample by Western blotting using a CRBN-specific antibody or by mass spectrometry.[1]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble CRBN as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
NanoBRET™ CRBN Engagement Assay
Principle: This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CRBN and a cell-permeable fluorescent tracer that binds to CRBN.[5][6] When a test compound (e.g., this compound) competes with the tracer for binding to CRBN in live cells, the BRET signal is reduced in a dose-dependent manner.[5][6]
Protocol:
-
Cell Preparation: Use cells stably expressing NanoLuc®-CRBN.
-
Assay Setup: In a 384-well plate, add serially diluted test compounds.
-
Tracer Addition: Add a fixed concentration of a cell-permeable fluorescent CRBN tracer (e.g., BODIPY™-lenalidomide) to all wells.[5][6]
-
Cell Plating: Add the NanoLuc®-CRBN expressing cells to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).
-
Signal Detection: Add the NanoBRET™ substrate and measure the BRET signal using a plate reader.
-
Data Analysis: Plot the BRET ratio against the concentration of the test compound and fit the data to a suitable model to determine the IC50 value.
Fluorescence Polarization (FP) Assay
Principle: This technique is based on the principle that a small fluorescently labeled molecule (a probe that binds to CRBN) tumbles rapidly in solution, resulting in low fluorescence polarization.[4] When this probe binds to a much larger protein like CRBN, its rotation slows down, leading to an increase in fluorescence polarization.[4] A test compound that competes for the same binding site will displace the fluorescent probe, causing a decrease in fluorescence polarization.
Protocol:
-
Reagent Preparation: Purify the CRBN protein or a CRBN-DDB1 complex. Prepare a fluorescently labeled probe that binds to CRBN (e.g., FITC-thalidomide).[4] Prepare serial dilutions of the test compound.[4]
-
Assay Procedure: In a microplate, combine the purified CRBN protein, the fluorescent probe at a fixed concentration, and varying concentrations of the test compound in an appropriate assay buffer.[4] Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.[4]
-
Signal Detection: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.[4]
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. Fit the data to a suitable binding model to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the compound for CRBN.[4]
Visualizing Workflows and Pathways
Diagrams illustrating key experimental workflows and the general mechanism of action for CRBN-recruiting PROTACs are provided below.
Caption: General mechanism of a CRBN-recruiting PROTAC.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Caption: Fluorescence Polarization (FP) assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to PEG Linkers for Thalidomide-Propargyl Bioconjugation in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene (B3416737) glycol (PEG) linker is a critical determinant in the successful design of potent and effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of various PEG linkers utilized in the bioconjugation of thalidomide-propargyl moieties, a common strategy for recruiting the E3 ubiquitin ligase Cereblon (CRBN). By presenting key performance metrics, detailed experimental protocols, and illustrative diagrams, this document serves as a valuable resource for optimizing PROTAC design and synthesis.
The Pivotal Role of PEG Linkers in PROTAC Efficacy
In the architecture of a PROTAC, the linker is not a mere spacer but a crucial component that dictates the overall efficacy, selectivity, and physicochemical properties of the molecule.[1][2] The length and composition of the PEG linker directly influence the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker length is essential for inducing efficient ubiquitination and subsequent proteasomal degradation of the target protein.[1]
Systematic studies have demonstrated that variations in PEG linker length can significantly impact the degradation ability of thalidomide-based PROTACs.[1][2] For instance, in the context of degrading the Bromodomain and Extra-Terminal domain (BET) protein BRD4, a clear trend has been observed where a PEG5 linker appears to provide an optimal balance of flexibility and distance for potent protein degradation.[1] Linkers that are either too short (e.g., PEG2) or excessively long can hinder the formation of a stable ternary complex, a phenomenon often referred to as the "hook effect".[1][2][3]
Performance Comparison of this compound PEG Linkers
The following table summarizes the performance of thalidomide-based PROTACs with varying PEG linker lengths in the degradation of the BRD4 protein. The key performance metrics are:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[1][2]
-
Dmax: The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[1][2]
| Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective in certain contexts.[2] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can lead to a significant decrease in degradation potency.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede the formation of an optimal ternary complex.[2][4] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[2] |
| 4 | BRD4 | - | - | - | Commercially available as a building block for PROTAC synthesis via click chemistry.[5][6][7] |
| 5 | BRD4 | - | Optimal | High | Generally considered to provide a good balance for potent and efficient degradation of BRD4.[1] |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.[2]
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol describes a general method for conjugating a this compound-PEG linker to an azide-functionalized target protein ligand.
Materials:
-
This compound-PEGn (where n is the number of PEG units)
-
Azide-functionalized target protein ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the this compound-PEGn linker in DMSO to a final concentration of 10 mM.
-
Dissolve the azide-functionalized target protein ligand in DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 10 mM stock solution of TBTA in DMSO.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the this compound-PEGn linker (1 equivalent) and the azide-functionalized target protein ligand (1.2 equivalents).
-
Add TBTA (0.1 equivalents) to the mixture.
-
Add CuSO4 (0.1 equivalents) followed by sodium ascorbate (1 equivalent).
-
Adjust the final volume with a mixture of PBS and DMSO to ensure solubility of all components. The final DMSO concentration should be kept as low as possible.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking.
-
-
Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC molecule.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 and Dmax values by plotting the percentage of degradation against the PROTAC concentration.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Conclusion
The selection of an appropriate PEG linker is a cornerstone of rational PROTAC design. The evidence, primarily from studies on BRD4 degradation, suggests that a systematic variation of the PEG linker length is a critical optimization strategy. This guide provides researchers and drug development professionals with a foundational understanding of how different PEG linkers can be compared, along with practical protocols and conceptual diagrams to aid in the development of novel and effective protein degraders. The continued exploration of linker technology will undoubtedly pave the way for the next generation of targeted protein degradation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Thalidomide-PEG4-Propargyl | E3 Ligase Ligand-Linker | TargetMol [targetmol.com]
In Vivo Efficacy of VHL vs. CRBN-Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of E3 ligase is a critical design parameter in the development of Proteolysis-Targeting Chimeras (PROTACs). The two most utilized E3 ligases, the von Hippel-Lindau (VHL) tumor suppressor and Cereblon (CRBN), each present distinct advantages and disadvantages that can significantly impact the in vivo efficacy, pharmacokinetics, and safety profile of a PROTAC. This guide provides an objective comparison of VHL and CRBN-based PROTACs, supported by experimental data, to inform rational drug design and development.
At a Glance: Key Differences in In Vivo Performance
| Feature | VHL-Based PROTACs | CRBN-Based PROTACs |
| Tissue Distribution | Broadly expressed, but can be downregulated in hypoxic tumor environments. | Highly expressed in hematopoietic cells, offering potential for targeted therapy in hematological malignancies. |
| Off-Target Effects | Generally considered to have a narrower off-target profile due to the specific recognition of a hydroxyproline (B1673980) motif. | Ligands are derived from immunomodulatory drugs (IMiDs) and may have inherent off-target effects on zinc-finger transcription factors. |
| Pharmacokinetics | Ligands are often larger and more peptide-like, which can present challenges for cell permeability and oral bioavailability. | Ligands are typically smaller and more drug-like, often leading to better physicochemical properties and oral bioavailability. |
| Clinical Experience | Several VHL-based PROTACs are in clinical development. | A significant number of CRBN-based PROTACs are currently in clinical trials, providing a larger body of clinical data. |
Head-to-Head In Vivo Efficacy Comparison
Direct head-to-head in vivo comparisons of VHL and CRBN-based PROTACs targeting the same protein of interest (POI) are crucial for a definitive assessment of their relative efficacy. While the availability of such studies is growing, the existing data provides valuable insights.
Epidermal Growth Factor Receptor (EGFR) Degraders
In the context of non-small cell lung cancer (NSCLC), both VHL- and CRBN-based PROTACs have been developed to target EGFR.
| PROTAC | E3 Ligase | Target | Animal Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| MS39 | VHL | EGFR | NCI-H1975 Xenograft | 30 mg/kg, i.p., q.d. | 90% | [1] |
| Compound 13a | CRBN | EGFR | NCI-H1975 Xenograft | 10 mg/kg, i.p., q.d. | 55.2% | [1] |
| Compound 13b | CRBN | EGFR | NCI-H1975 Xenograft | 10 mg/kg, i.p., q.d. | 63.7% | [1] |
These data suggest that for EGFR, a VHL-based PROTAC demonstrated higher tumor growth inhibition at a higher dose compared to two CRBN-based PROTACs at a lower dose in the same xenograft model. However, it is important to note that direct dose-response comparisons are needed for a conclusive assessment.
KRAS G12D Degraders
Targeting the oncogenic KRAS G12D mutant has been a significant challenge in cancer therapy. Current research indicates that VHL-recruiting PROTACs have generally shown greater efficiency in degrading KRAS mutants compared to their CRBN-based counterparts.[2] Several potent VHL-based KRAS G12D degraders have been successfully developed, while the development of effective CRBN-based degraders for this specific mutant has been more challenging.[2] However, the recent advancement of a CRBN-based KRAS G12D degrader into clinical trials suggests that successful strategies are emerging for CRBN-based approaches as well.[2]
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
References
A Comparative Guide to Quantitative Proteomics for Validating Target Degradation by Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of thalidomide-based Proteolysis Targeting Chimeras (PROTACs) with alternative protein degradation technologies. We delve into the critical role of quantitative proteomics in validating on-target efficacy and off-target effects, supported by experimental data and detailed methodologies. While this guide focuses on thalidomide-based PROTACs, the principles and techniques described are broadly applicable to the field of targeted protein degradation.
The Rise of Targeted Protein Degradation
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Thalidomide and its analogs are frequently used as E3 ligase ligands that recruit Cereblon (CRBN).[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]
The validation of specific and efficient target degradation is a cornerstone of PROTAC development. Quantitative mass spectrometry-based proteomics has emerged as a powerful, unbiased tool for this purpose, offering a global view of the proteome-wide effects of a PROTAC.[3]
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs initiate their action by binding to the CRBN E3 ligase.[2] Simultaneously, the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from a pre-charged E2 enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[4]
Quantitative Proteomics for PROTAC Validation: A Performance Comparison
Quantitative proteomics provides a global and unbiased assessment of a PROTAC's efficacy and selectivity. Tandem Mass Tag (TMT) labeling is a common technique that allows for the simultaneous identification and quantification of proteins from multiple samples, offering a comprehensive picture of a PROTAC's on- and off-target effects.[3]
Table 1: Quantitative Proteomics Data for a Representative Thalidomide-PEG-BRD4 PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| BRD4 (Target) | -16.7 | < 0.001 | Significant Degradation |
| BRD2 | -8.3 | < 0.001 | Significant Degradation |
| BRD3 | -6.1 | < 0.001 | Significant Degradation |
| IKZF1 (Neo-substrate) | -4.2 | < 0.01 | Off-Target Degradation |
| GAPDH (Housekeeping) | -1.1 | > 0.05 | No Significant Change |
| This data is representative and adapted from a study on a similar thalidomide-PEG-BRD4 PROTAC. The values are illustrative of typical results.[3] |
Table 2: Comparison of Thalidomide-Based PROTACs with Alternative Degradation Technologies
| Technology | Mechanism of Action | Key Advantages | Key Disadvantages | Representative DC50 | Representative Dmax |
| Thalidomide-Based PROTACs | Hijacks CRBN E3 ligase to induce target ubiquitination and proteasomal degradation. | Well-established chemistry, potent degradation. | Potential for off-target degradation of neo-substrates. | 1-100 nM | >90% |
| VHL-Based PROTACs | Recruits the von Hippel-Lindau (VHL) E3 ligase for target degradation. | Different E3 ligase provides alternative for CRBN-resistant cells; can have different off-target profiles. | VHL ligands are often larger and more complex, posing pharmacokinetic challenges. | 1-100 nM | >90% |
| Molecular Glues | Small molecules that induce a neo-interaction between an E3 ligase and a target protein, leading to degradation. | Smaller molecular weight, potentially better drug-like properties. | Rational design is challenging; often discovered serendipitously. | Varies widely | Varies widely |
| DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Quantitative Proteomics Workflow (TMT-Based)
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation.[3]
-
Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.
-
Treat cells with the thalidomide-based PROTAC at various concentrations and for different time points. Include a DMSO-treated vehicle control.
-
Harvest cells and wash with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cells in a suitable buffer (e.g., 8M urea) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.
-
-
TMT Labeling:
-
Label the peptide digests from each condition with a specific TMT reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the raw MS data against a protein database to identify and quantify peptides and proteins.
-
Normalize the TMT reporter ion intensities to correct for mixing errors.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
-
Orthogonal Validation: Western Blotting
Western blotting is a crucial orthogonal method to confirm the findings from proteomics and to determine key degradation parameters like DC50 and Dmax.[3]
-
Cell Lysis and Protein Quantification:
-
Treat cells with a dose-response of the PROTAC and a vehicle control.
-
Lyse the cells and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of degradation relative to the vehicle-treated control and determine the DC50 and Dmax values.
-
Logical Relationships in PROTAC Target Validation
A comprehensive validation strategy for a PROTAC involves a logical progression of experiments to confirm its mechanism of action and specificity.
Conclusion
Quantitative proteomics is an indispensable tool for the rigorous validation of thalidomide-based PROTACs and other targeted protein degraders. By providing a global and unbiased view of the proteome, it enables the comprehensive assessment of on-target efficacy and potential off-target liabilities. A multi-faceted validation approach, incorporating orthogonal methods like Western blotting, is crucial for building a robust data package to support the development of novel and highly specific protein-degrading therapeutics. While challenges remain, particularly in the rational design of highly selective degraders, the continued advancement of quantitative proteomics and other analytical techniques will undoubtedly accelerate the translation of these promising molecules into the clinic.
References
Assessing the Teratogenic Potential of New Thalidomide-Propargyl Derivatives in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The legacy of thalidomide (B1683933) presents a dual narrative in pharmaceutical history: a stark reminder of the devastating consequences of inadequate teratogenicity testing and a beacon of hope for its potent anti-angiogenic and immunomodulatory properties in treating conditions like multiple myeloma and erythema nodosum leprosum.[1] The ongoing challenge for medicinal chemists is to harness the therapeutic efficacy of thalidomide while abrogating its teratogenic effects. This has led to the development of a new generation of analogs, including thalidomide-propargyl derivatives, which aim to offer improved safety profiles.
This guide provides a comparative assessment of the teratogenic potential of these new derivatives against the parent compound and other key analogs, supported by experimental data from established preclinical models. We delve into the detailed methodologies of the zebrafish embryo and chick chorioallantoic membrane (CAM) assays, two powerful in vivo platforms for screening developmental toxicity and anti-angiogenic activity. Furthermore, we visualize the key signaling pathways implicated in thalidomide's teratogenicity to provide a deeper mechanistic understanding.
Comparative Analysis of Thalidomide Analogs
The development of safer thalidomide analogs is a critical area of research, with a focus on separating the therapeutic effects from the teratogenic side effects.[1] Preclinical screening of extensive libraries of structural analogs has been instrumental in identifying compounds with potent anti-angiogenic or anti-inflammatory properties, and in some cases, both.[2] While specific quantitative data for a broad range of "this compound derivatives" remains nascent in publicly available literature, the following table summarizes the teratogenic and anti-angiogenic profiles of key thalidomide analogs from preclinical studies, providing a benchmark for the evaluation of new derivatives.
| Compound | Preclinical Model | Key Findings | Teratogenic Potential | Anti-Angiogenic Activity | Reference |
| Thalidomide | Zebrafish Embryo | Reduction in otolith size, altered fin development at >300 μM. LC50 of 342±10.91 μM.[3] | High | Moderate | [3] |
| Chick Embryo | Inhibition of angiogenesis in the CAM assay. | High | Moderate | [4] | |
| Lenalidomide | Zebrafish Embryo | Teratogenic effects observed, though data on specific concentrations for direct comparison is limited in the provided results. | High | Potent | [5] |
| Pomalidomide | Zebrafish Embryo | Known to be a potent anti-angiogenic agent with teratogenic potential.[5] | High | Very Potent | [5] |
| CPS49 (a non-teratogenic analog) | Zebrafish Embryo | Showed anti-angiogenic activity without inducing teratogenic effects in the assays performed. | Low/None Reported | Potent | [2] |
| Phthalimide Derivative (C4) | Zebrafish Embryo | Potent anti-angiogenic activity at concentrations as low as 0.02 μM with no observed teratogenic effects. | Low/None Reported | Very Potent | [6][7] |
| Various Novel Analogs (Screening Library) | Zebrafish Embryo | A screen of 81 analogs identified compounds with anti-angiogenic activity (e.g., C4 at 1.5 μg/mL) and some non-teratogenic, anti-inflammatory compounds (e.g., C2, C7, C58, C59, C86).[2] | Variable | Variable | [2] |
Experimental Protocols
Detailed and standardized experimental protocols are paramount for the accurate and reproducible assessment of teratogenicity. Below are the methodologies for two widely used preclinical models.
Zebrafish Embryo Teratogenicity Assay
The zebrafish (Danio rerio) model has emerged as a powerful high-throughput screening tool for developmental toxicity due to its rapid external embryonic development, optical transparency, and high genetic homology to humans.
Materials:
-
Wild-type or transgenic (e.g., fli1:EGFP for vascular visualization) zebrafish embryos
-
Embryo medium (E3)
-
Test compounds (this compound derivatives and comparators) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates (e.g., 96-well)
-
Stereomicroscope
-
Anesthetic (e.g., MS-222/Tricaine)
Procedure:
-
Embryo Collection and Staging: Collect freshly fertilized embryos and maintain them in E3 medium at 28.5°C. Stage the embryos to ensure they are at the desired developmental stage (e.g., 4-6 hours post-fertilization, hpf) before exposure.
-
Dechorionation: Manually or enzymatically remove the chorion to increase the embryo's exposure to the test compound.
-
Compound Exposure: Place individual dechorionated embryos into the wells of a multi-well plate containing E3 medium. Add the test compounds at a range of concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., thalidomide).
-
Incubation: Incubate the embryos at 28.5°C for a specified period, typically up to 5 days post-fertilization (dpf).
-
Phenotypic Assessment: At regular intervals (e.g., 24, 48, 72, 96, and 120 hpf), examine the embryos under a stereomicroscope for a range of teratogenic endpoints, including:
-
Lethality: Coagulation of the embryo, absence of heartbeat.
-
Morphological Defects: Malformations of the head, eyes, fins, spine, and yolk sac.
-
Edema: Pericardial and yolk sac edema.
-
Vascular Defects (in fli1:EGFP line): Inhibition of intersegmental vessel (ISV) growth, aberrant vessel patterning.
-
-
Data Analysis: Quantify the incidence and severity of malformations for each concentration. Determine the No Observed Adverse Effect Level (NOAEL), the Lowest Observed Adverse Effect Level (LOAEL), and the median lethal concentration (LC50). The teratogenic index (TI = LC50 / NOAEL) can be calculated to estimate the teratogenic risk.
Chick Embryo Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model for studying both angiogenesis and the anti-angiogenic effects of compounds. The highly vascularized CAM is an ideal environment to observe the formation and inhibition of new blood vessels.
Materials:
-
Fertilized chicken eggs
-
Egg incubator with humidity control
-
Sterile phosphate-buffered saline (PBS)
-
Test compounds formulated for application (e.g., dissolved in a solvent and loaded onto a carrier like a sterile filter paper disc or gelatin sponge)
-
Stereomicroscope or imaging system
-
Sterile surgical tools (forceps, scissors)
-
Paraffin (B1166041) film or sterile tape
Procedure:
-
Egg Incubation: Incubate fertilized eggs at 37.5°C with a relative humidity of 60-70% for 3-4 days.
-
Windowing the Egg: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM. To do this, sterilize the shell surface, carefully crack and remove a small piece of the shell without damaging the underlying membrane.
-
Application of Test Compound: Place the carrier containing the test compound directly onto the CAM surface, away from pre-existing large vessels. Apply a vehicle control to a separate group of eggs.
-
Sealing and Re-incubation: Seal the window with sterile paraffin film or tape and return the eggs to the incubator for a further 48-72 hours.
-
Assessment of Angiogenesis: After the incubation period, reopen the window and examine the CAM under a stereomicroscope. The anti-angiogenic effect is assessed by observing the inhibition of blood vessel growth in the area surrounding the carrier. This can be quantified by:
-
Scoring: Using a semi-quantitative scoring system based on the degree of vessel inhibition.
-
Image Analysis: Capturing images of the CAM and using software to measure vessel length, density, and branching.
-
-
Data Analysis: Compare the angiogenic response in the treated groups to the vehicle control group. Calculate the percentage of inhibition for each compound at different concentrations.
Mechanistic Insights: Signaling Pathways and Experimental Workflow
Understanding the molecular mechanisms by which thalidomide exerts its teratogenic effects is crucial for the rational design of safer analogs. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: Anti-Angiogenic Signaling Pathway of Thalidomide.
Caption: Wnt/β-catenin Signaling Pathway Inhibition by Thalidomide.
Caption: Experimental Workflow for Teratogenicity Assessment.
References
- 1. The Molecular Mechanisms of Thalidomide Teratogenicity and Implications for Modern Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Thalidomide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phthalimide Derivative Shows Anti-angiogenic Activity in a 3D Microfluidic Model and No Teratogenicity in Zebrafish Embryos [frontiersin.org]
Safety Operating Guide
Safe Disposal of Thalidomide-Propargyl: A Procedural Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of thalidomide-propargyl. Given the potent nature of thalidomide (B1683933) and its analogs, all procedures must be conducted with extreme caution and in strict accordance with institutional and regulatory guidelines. The addition of the propargyl group may introduce further chemical reactivity that necessitates careful handling.
I. Quantitative Data Summary
| Property | Value | Source |
| Parent Compound | Thalidomide | |
| Molecular Formula | C13H10N2O4 | [1] |
| Known Hazards | Known human teratogen, potential for reproductive harm.[2][3] | |
| Propargyl Group Hazards | The propargyl group can be flammable, reactive, and may polymerize under certain conditions.[4][5] |
II. Essential Disposal Procedures
The proper disposal of this compound is a multi-step process that prioritizes safety, environmental protection, and regulatory compliance. The following step-by-step plan outlines the necessary actions from waste generation to final disposal.
A. Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation risk.[2]
-
Personal Protective Equipment:
B. Waste Segregation and Collection:
-
Dedicated Waste Streams: Establish a dedicated hazardous waste stream for all materials contaminated with this compound. This includes:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" or "Cytotoxic Waste," the chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).[2][7]
C. Step-by-Step Disposal Plan:
-
Collection:
-
Solid Waste: Place all contaminated solid materials, including disposable labware, into a designated, sealable, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.[2] Do not pour down the drain.[7]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be placed in a designated cytotoxic sharps container.[7]
-
-
Container Management: Keep the hazardous waste container securely sealed when not in use.[2]
-
Storage:
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and date of accumulation. This is crucial for regulatory compliance.[6]
-
Pickup and Disposal:
D. Spill Response:
In the event of a spill, immediate and appropriate action is critical.
-
Small Spills:
-
Containment: Use an absorbent material to contain the spill.[6]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[6]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol (B145695) or methanol), followed by a detergent wash and a final rinse with water.[7] Collect all cleaning materials as hazardous waste.[7]
-
-
Large Spills:
III. Experimental Protocol: Decontamination of Non-Disposable Glassware
This protocol outlines a general procedure for decontaminating non-disposable glassware that has come into contact with this compound. Always consult with your EHS department for validated procedures specific to your institution.[2]
Objective: To safely and effectively decontaminate glassware for reuse or disposal.
Materials:
-
Personal Protective Equipment (PPE) as listed above.
-
Suitable solvent (e.g., ethanol or methanol).
-
Laboratory-grade detergent.
-
Purified water.
-
Designated hazardous waste container for liquid waste.
Procedure:
-
Initial Rinse: Carefully rinse all glassware with a suitable solvent to remove the bulk of the this compound residue. This rinsate must be collected as hazardous liquid waste.[7]
-
Detergent Wash: Wash the rinsed glassware with a laboratory-grade detergent and warm water.[7]
-
Scrubbing: If necessary, scrub the glassware to remove any remaining visible residue.[7]
-
Final Rinse: Rinse the glassware thoroughly with purified water.[7]
-
Drying: Allow the glassware to air dry or use an appropriate drying oven.
IV. Mandatory Visualizations
Diagram 1: Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound.
Diagram 2: Spill Response Decision Tree
References
Essential Safety and Operational Guide for Handling Thalidomide-Propargyl
Disclaimer: This document provides guidance on the safe handling of Thalidomide-propargyl in a laboratory setting. It is intended for informational purposes for researchers, scientists, and drug development professionals. All procedures must be conducted in accordance with institutional and local regulations for hazardous waste disposal and potent compound handling. A thorough risk assessment should be performed by trained personnel before commencing any work.
Given the potent teratogenic and other toxic effects of thalidomide, this compound should be handled with extreme caution, assuming it possesses similar hazardous properties.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the final and a critical barrier against exposure to potent compounds like this compound.
Table 1: Required Personal Protective Equipment
| PPE Category | Item | Specifications and Protocol |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be regularly changed, especially after direct contact with the compound. Consult glove manufacturer compatibility data. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. Gowns should be demonstrated to be resistant to hazardous drugs. |
| Eye/Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when there is a risk of splashes or aerosol generation. |
| Respiratory Protection | N95 or Higher Respirator | An N95 or higher-rated respirator is necessary to prevent inhalation of airborne particles, especially during weighing or transfer operations. For large spills, a chemical cartridge-type respirator may be required. |
Operational Plan: Handling and Experimental Procedures
All handling of this compound must be performed within a certified chemical fume hood or a barrier isolator to minimize exposure.
Experimental Workflow for Handling this compound
Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Table 2: Waste Disposal Protocol
| Waste Type | Container | Labeling | Storage and Disposal |
| Solid Waste | Puncture-resistant, sealed container | "Hazardous Waste - this compound" and appropriate hazard symbols | Store in a designated satellite accumulation area. Arrange for pickup by the institution's Environmental Health and Safety (EHS) office. |
| Liquid Waste | Leak-proof, compatible container | "Hazardous Waste - this compound" with solvent composition and hazard symbols | Do not mix with other waste streams unless explicitly permitted. Store in secondary containment in a designated area. Arrange for EHS pickup. |
| Sharps | Puncture-proof sharps container | "Hazardous Sharps Waste - Contaminated with this compound" | Close and seal when 3/4 full. Dispose of through the institutional hazardous waste program. |
| Contaminated PPE | Lined, sealed hazardous waste container | "Hazardous Waste - Contaminated PPE" | All disposable PPE (gloves, gown, etc.) must be disposed of as hazardous waste immediately after use. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.
Table 3: Spill Response Plan
| Step | Action |
| 1. Evacuate | Immediately alert others in the area and evacuate all non-essential personnel. |
| 2. Ventilate | Ensure the area is well-ventilated, if safe to do so. |
| 3. Secure | Restrict access to the spill area. |
| 4. PPE | Don appropriate PPE, including respiratory protection, before re-entering the area. |
| 5. Contain | Use an absorbent material (e.g., spill pads, sand) to contain the spill. |
| 6. Clean | Carefully collect the absorbed material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste. |
| 7. Decontaminate | Clean the spill area with an appropriate solvent, followed by a detergent and water. |
| 8. Report | Report the spill to the laboratory supervisor and the institutional EHS office. |
Thalidomide's Mechanism of Action: Signaling Pathways
Thalidomide and its derivatives, likely including this compound, exert their biological effects by binding to the protein Cereblon (CRBN). This interaction alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins. This mechanism underlies both its therapeutic (anti-angiogenic, immunomodulatory) and toxic (teratogenic) effects.
Thalidomide-Induced Protein Degradation via CRL4-CRBN Pathway
Thalidomide's core mechanism via Cereblon (CRBN) binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
